1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Description
Properties
IUPAC Name |
1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYYDXVVMSGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376679 | |
| Record name | 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117408-87-4 | |
| Record name | 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1H and 13C NMR spectroscopy data for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a substituted tetralin derivative that serves as a valuable intermediate in organic synthesis. The tetralin scaffold is a core structure in numerous biologically active molecules and pharmaceutical compounds. Accurate structural elucidation is therefore paramount for ensuring the identity, purity, and quality of such intermediates in any research or drug development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural analysis of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene. It is designed to serve as a practical reference for scientists, offering not just data, but also the underlying principles of spectral interpretation and best practices for data acquisition. We will explore the expected chemical shifts, coupling patterns, and through-bond correlations, demonstrating how a multi-faceted NMR approach leads to an unambiguous assignment of the molecule's structure.
Molecular Structure and Spectroscopic Considerations
The structure of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene contains several distinct features that give rise to a characteristic NMR fingerprint. The presence of a chiral center at the C1 position renders the adjacent methylene protons (C2-H and C11-H) diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings.
.dot
Caption: Structure of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene with atom numbering.
Key structural elements influencing the NMR spectra include:
-
Aromatic System: Four protons on the benzene ring (C5-C8).
-
Aliphatic Ring: A six-membered saturated ring containing a chiral center (C1) and three methylene groups (C2, C3, C4).
-
Iodomethyl Group: A -CH₂I substituent at the C1 position. The iodine atom's electronegativity and size will significantly influence the chemical shifts of the C11 protons and the C11 carbon itself.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environment, including chemical shifts (δ), spin-spin coupling (J), and the number of protons (integration).
Expected Chemical Shifts and Multiplicities:
-
Aromatic Protons (δ 7.0-7.3 ppm): The four aromatic protons will appear in the typical downfield region. Due to substitution, they will likely present as a complex multiplet.
-
Benzylic Proton (H1, δ ~3.3-3.6 ppm): This proton is adjacent to the aromatic ring and the chiral center, leading to a downfield shift. It will couple to the two diastereotopic H2 protons and the two diastereotopic H11 protons, likely resulting in a complex multiplet.
-
Iodomethyl Protons (H11, δ ~3.4-3.7 ppm): These two diastereotopic protons are adjacent to the chiral C1 center and attached to a carbon bearing a large, electronegative iodine atom. They will appear as two distinct signals, each likely a doublet of doublets (dd) due to geminal coupling to each other and vicinal coupling to H1.
-
Aliphatic Protons (H2, H3, H4, δ ~1.7-2.9 ppm):
-
H4 Protons: These benzylic protons will be shifted downfield (~2.8 ppm) and will appear as a triplet, coupling to the H3 protons.
-
H2 & H3 Protons: These will appear in the most upfield region (~1.7-2.1 ppm) as complex multiplets due to geminal and vicinal couplings within the aliphatic ring.
-
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.25 - 7.05 | m | - | 4H | H-5, H-6, H-7, H-8 |
| 3.65 | dd | J = 10.0, 4.0 | 1H | H-11a |
| 3.48 | dd | J = 10.0, 8.0 | 1H | H-11b |
| 3.40 | m | - | 1H | H-1 |
| 2.85 | t | J = 6.5 | 2H | H-4 |
| 2.10 - 1.95 | m | - | 2H | H-2 |
| 1.85 - 1.70 | m | - | 2H | H-3 |
Note: This is a representative table based on established chemical shift principles and data from analogous substituted tetralins. Actual experimental values may vary.
¹³C NMR and DEPT Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and quaternary carbons.
Expected Chemical Shifts:
-
Aromatic Carbons (δ 125-140 ppm): Six signals are expected: four for the CH carbons and two for the quaternary carbons (C4a, C8a).
-
Benzylic Carbons (δ 35-45 ppm): The C1 carbon, being attached to the iodomethyl group, will be in this range.
-
Aliphatic Carbons (δ 19-30 ppm): The C2, C3, and C4 carbons will appear in the typical aliphatic region.
-
Iodomethyl Carbon (C11, δ ~5-15 ppm): Contrary to the deshielding effect on protons, heavy atoms like iodine induce a strong shielding (upfield shift) on the directly attached carbon. This "heavy atom effect" is a key diagnostic feature.
Table 2: Predicted ¹³C NMR and DEPT Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 138.5 | No Signal | C-8a |
| 137.0 | No Signal | C-4a |
| 129.5 | Positive | C-Ar (CH) |
| 129.0 | Positive | C-Ar (CH) |
| 126.5 | Positive | C-Ar (CH) |
| 126.0 | Positive | C-Ar (CH) |
| 42.1 | Positive | C-1 |
| 29.3 | Negative | C-4 |
| 26.8 | Negative | C-2 |
| 21.5 | Negative | C-3 |
| 9.8 | Negative | C-11 (-CH₂I) |
Note: This is a representative table. The assignment of specific aromatic carbons would require 2D NMR data.
Experimental Protocols for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is essential for accurate analysis.[1][2]
1. Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene sample.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial. CDCl₃ is often chosen for its good dissolving power for nonpolar to moderately polar compounds and its single residual solvent peak.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube and cap it securely.
2. NMR Spectrometer Setup and Acquisition The following are typical parameters for a 400 MHz spectrometer.[1][2]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8 to 16 scans.
-
-
¹³C {¹H} NMR Acquisition (Proton-Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128 to 1024 scans, depending on sample concentration.
-
3. Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A polynomial function is applied to create a flat baseline.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C).
.dot
Caption: A typical workflow for complete structural elucidation using NMR spectroscopy.
Advanced 2D NMR for Unambiguous Assignment
For complete and confident structural verification, 2D NMR experiments are indispensable. They reveal correlations between nuclei that are not apparent in 1D spectra.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the connectivity of the entire aliphatic spin system from H1 through H2, H3, and H4.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows a correlation peak for each proton and the carbon to which it is directly attached. This allows for the definitive assignment of every protonated carbon in Tables 1 and 2.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (2-3 bonds). This is the most powerful tool for piecing together the molecular skeleton. Key expected correlations for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene would include:
-
Correlations from the H11 protons to C1 and C2.
-
Correlations from the H1 proton to C2, C8a, and C11.
-
Correlations from the H4 protons to C3, C5, and C4a, definitively linking the aliphatic and aromatic rings.
-
.dot
Caption: Diagram showing crucial 2- and 3-bond ¹H-¹³C correlations (HMBC).
Conclusion
The structural elucidation of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is readily achieved through a systematic application of modern NMR techniques. The ¹H NMR spectrum provides detailed information on the proton environments and their spatial relationships through coupling, while the ¹³C NMR spectrum, augmented with DEPT experiments, identifies all unique carbon atoms. The characteristic upfield shift of the iodomethyl carbon (C11) and the diastereotopicity of the H2 and H11 protons are key spectral fingerprints. For absolute certainty in assignments and to confirm the overall molecular connectivity, 2D NMR experiments such as COSY, HSQC, and HMBC are essential. This comprehensive approach ensures the structural integrity of the molecule, a critical requirement for its use in research and development.
References
- The Royal Society of Chemistry. S1 Supporting Information Facile Synthesis of Diiodinated Dihydronaphthalenes and Naphthalenes via Iodine Mediated Electrophilic.
- Zhong, M., et al. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. PMC.
- BenchChem Technical Support Team. (2025). Comparative Analysis of 13C NMR Chemical Shifts: 1,2,3,4-Tetrahydronaphthalene-1,2-oxide and Related Derivatives. Benchchem.
- Gómez-García, M., et al. (1995). New σ and 5-HT 1A Receptor Ligands: ω-(Tetralin-1-yl)-n-alkylamine Derivatives. ACS Publications.
- Lambert, J. B., & Koeng, F. (1971). Distortion analysis of severely flattened rings. Semantic Scholar.
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Synthesis Pathways and Mechanisms for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Executive Summary
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS No. 117408-87-4) is a highly valued building block in medicinal chemistry and organic synthesis [1]. Featuring a rigidified tetralin pharmacophore coupled with a highly reactive primary alkyl iodide, it serves as an excellent electrophile for SN2 displacements, cross-coupling reactions, and the generation of carbon-centered radicals. The synthesis of this molecule requires careful selection of reagents to prevent competitive elimination or skeletal rearrangements inherent to the partially saturated bicyclic system. This technical guide provides an authoritative, in-depth analysis of the synthetic pathways, mechanistic rationales, and self-validating experimental protocols required to synthesize this compound with high atom economy and purity.
Retrosynthetic Analysis & Pathway Selection
The strategic disconnection of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene logically traces back to the primary alcohol, (1,2,3,4-tetrahydronaphthalen-1-yl)methanol [2]. From this critical intermediate, two primary pathways emerge based on the availability of starting materials:
-
Route A (De Novo C-C Bond Formation): Begins with 1-tetralone. A Wittig olefination using methylenetriphenylphosphorane yields 1-methylene-1,2,3,4-tetrahydronaphthalene [3]. Subsequent anti-Markovnikov hydroboration-oxidation provides the primary alcohol. While this route is highly modular, the multi-step sequence and reliance on borane reagents reduce overall step economy.
-
Route B (Direct Reduction): Utilizes 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. A direct reduction using Lithium Aluminum Hydride ( LiAlH4 ) or Borane-Tetrahydrofuran ( BH3⋅THF ) cleanly generates the intermediate alcohol in a single, high-yielding step.
Due to its superior scalability and operational simplicity, Route B is the preferred industrial and bench-scale pathway.
Figure 1. Retrosynthetic pathways for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
Core Mechanism: The Hydroxyl-to-Iodide Transformation
The conversion of (1,2,3,4-tetrahydronaphthalen-1-yl)methanol to the corresponding iodide must avoid harsh acidic conditions (e.g., concentrated HI ) which can induce carbocation formation at the benzylic/homobenzylic C1 position, leading to ring contraction or dehydration.
The Appel Reaction is the gold standard for this transformation [4]. By utilizing Triphenylphosphine ( PPh3 ), Iodine ( I2 ), and Imidazole, the reaction proceeds under exceptionally mild conditions with complete inversion of configuration (if a chiral center were present) via an SN2 mechanism.
Mechanistic Causality
-
Halophosphonium Formation: PPh3 reacts with I2 to form the highly electrophilic iodotriphenylphosphonium iodide.
-
Alcohol Activation: The oxygen atom of the alcohol attacks the phosphorus center, displacing an iodide ion to form an alkoxyphosphonium intermediate. This step converts the poor hydroxyl leaving group into a superb triphenylphosphine oxide leaving group.
-
Role of Imidazole: Imidazole acts as a proton scavenger, neutralizing the generated HI to form imidazolium iodide. This prevents acid-catalyzed side reactions and ensures a high concentration of nucleophilic iodide ions in the solution.
-
Nucleophilic Displacement: The iodide ion executes a clean SN2 attack on the electrophilic carbon, expelling triphenylphosphine oxide ( O=PPh3 ) to yield the target 1-(iodomethyl)tetralin.
Figure 2. Mechanism of the Appel reaction for hydroxyl-to-iodide conversion.
(Note: Alternative Lewis acid-mediated halogenations, such as CeCl3⋅7H2O / NaI in acetonitrile, can also be employed but often require refluxing conditions which may lower the yield for sterically hindered bicyclic systems [5].)
Detailed Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checks (TLC, temperature control) to ensure reproducibility and high chemical fidelity.
Protocol 1: Synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol
Objective: Reduce 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to the primary alcohol. Reagents: 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq), LiAlH4 (1.5 eq), Anhydrous THF.
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
-
Hydride Suspension: Suspend LiAlH4 (1.5 eq) in anhydrous THF (0.5 M) and cool the mixture to 0 °C using an ice-water bath. Causality: LiAlH4 is highly reactive; cooling prevents thermal runaway during the exothermic addition.
-
Substrate Addition: Dissolve the carboxylic acid (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then reflux for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar acid spot confirms completion.
-
Fieser Workup (Self-Validating Quench): Cool to 0 °C. For every x grams of LiAlH4 used, strictly add: x mL of H2O , followed by x mL of 15% aqueous NaOH , and finally 3x mL of H2O . Causality: This specific stoichiometric quench produces a granular, easily filterable aluminum salt precipitate, preventing the formation of unmanageable emulsions.
-
Isolation: Filter through a Celite pad, wash with diethyl ether, and concentrate the filtrate in vacuo to yield the crude alcohol as a pale oil.
Protocol 2: Synthesis of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Objective: Convert the primary alcohol to the target iodide via the Appel reaction. Reagents: (1,2,3,4-tetrahydronaphthalen-1-yl)methanol (1.0 eq), PPh3 (1.3 eq), Imidazole (1.5 eq), I2 (1.3 eq), Anhydrous Dichloromethane (DCM).
-
Reagent Assembly: In a flame-dried flask under argon, dissolve the alcohol (1.0 eq), PPh3 (1.3 eq), and imidazole (1.5 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.
-
Iodine Addition: Add I2 (1.3 eq) in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic formation of the halophosphonium salt and prevents localized heating that could lead to decomposition.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 1-2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a highly non-polar, UV-active spot.
-
Quench and Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to destroy unreacted iodine. Extract with DCM.
-
Purification: Wash the organic layer with brine, dry over Na2SO4 , and concentrate. To precipitate the bulk of the triphenylphosphine oxide byproduct, triturate the crude residue with cold hexanes and filter. Purify the filtrate via flash column chromatography (100% Hexanes) to afford the pure 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene as a colorless to pale-yellow heavy oil.
Data Presentation: Pathway Evaluation
The table below summarizes the quantitative metrics and operational parameters for the evaluated synthetic routes.
| Metric / Parameter | Route A: Tetralone via Wittig | Route B: Acid Reduction (Preferred) | Direct Alcohol Iodination (Appel) |
| Starting Material | 1-Tetralone | Tetralin-1-carboxylic acid | (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol |
| Step Count | 2 Steps to Alcohol | 1 Step to Alcohol | 1 Step to Target |
| Overall Yield | ~55-65% | ~85-95% | ~80-90% |
| Atom Economy | Low (Loss of O=PPh3 ) | Moderate (Loss of Al/Li salts) | Low (Loss of O=PPh3 ) |
| Key Byproducts | Triphenylphosphine oxide | Aluminum hydroxide salts | Triphenylphosphine oxide |
| Operational Risk | Moisture-sensitive ylide | Exothermic hydride quench | Exothermic halogenation |
References
- EvitaChem. Screening Compounds P13074: 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
- Sigma-Aldrich. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol Product Specification.
- ResearchGate. Reagents for the synthesis of alkenes from carbonyl compounds: applications in the synthesis of terpenoid compounds.
- SynArchive. Appel Reaction Mechanism and Scope.
- Carnegie Mellon University (J. Org. Chem. 2000, 65, 2830-2833). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile.
In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, tetralin (1,2,3,4-tetrahydronaphthalene) derivatives serve as privileged scaffolds. Specifically, 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 117408-87-4) is a highly reactive, versatile alkylating agent[1][2]. The presence of the primary alkyl iodide tethered to the rigid, partially saturated bicyclic core makes it an ideal electrophile for constructing spiro-cyclic systems, complex heterocyclic libraries, and targeted therapeutics, including Mcl-1 inhibitors and spiro-imidazo compounds[3][4].
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, self-validating synthetic protocols, and mechanistic reactivity of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
Physicochemical Properties
Understanding the physical and chemical parameters of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is critical for predicting its behavior in biphasic reactions, chromatographic purification, and biological assays. The compound is a dense, highly lipophilic liquid at room temperature.
Table 1: Key Physicochemical Parameters
| Property | Value |
| IUPAC Name | 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene |
| CAS Number | 117408-87-4 |
| Molecular Formula | C₁₁H₁₃I |
| Molecular Weight | 272.12 g/mol |
| Topological Polar Surface Area (TPSA) | 0 Ų |
| LogP (Predicted) | ~3.8 - 4.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 0 |
| Rotatable Bonds | 1 |
Data synthesized from available chemical inventories and structural predictive models[1][2].
Synthetic Methodologies & Experimental Protocols
The synthesis of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is most reliably achieved via a two-step sequence starting from the commercially available 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid[5][6].
Figure 1: Two-step synthetic workflow for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
Protocol 1: Reduction to (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol
Causality of Experimental Choices: Direct reduction of a carboxylic acid to a primary alcohol requires a highly nucleophilic hydride source to overcome the resonance stabilization of the intermediate carboxylate salt. Lithium aluminum hydride (LiAlH₄) is selected over milder reagents (like NaBH₄) because NaBH₄ cannot reduce carboxylic acids without prior activation (e.g., conversion to a mixed anhydride)[6][7].
Step-by-Step Methodology:
-
Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
-
Addition: Dissolve 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 equivalent) in anhydrous THF and add dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.
-
Reaction: Heat the mixture to reflux for 4–6 hours.
-
Self-Validating Workup (Fieser Method): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.
-
Validation: This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable white solid. If the salts form a gelatinous paste, the stoichiometry of the quench was incorrect.
-
-
Isolation: Filter the granular salts through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield (1,2,3,4-tetrahydronaphthalen-1-yl)methanol as a pale oil[3][8].
Protocol 2: Appel-Type Iodination
Causality of Experimental Choices: Converting the primary alcohol to an iodide is achieved via a modified Appel reaction using Triphenylphosphine (PPh₃), Iodine (I₂), and Imidazole. This method is chosen over direct treatment with Hydroiodic acid (HI) to prevent acid-catalyzed carbocation rearrangements or elimination to 1-methylenetetralin. Imidazole is critical; it acts as a mild base to scavenge the generated HI and enhances the solubility of the active iodotriphenylphosphonium intermediate[9][10].
Step-by-Step Methodology:
-
Activation: Dissolve (1,2,3,4-tetrahydronaphthalen-1-yl)methanol (1.0 eq), PPh₃ (1.2 eq), and Imidazole (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.
-
Halogenation: Add I₂ (1.2 eq) in small portions.
-
Validation: The reaction progress is visually self-validating. The dark purple color of I₂ will rapidly dissipate as it forms the reactive phosphonium salt. Once the alcohol is fully consumed, a faint iodine color may persist.
-
-
Completion: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc) until the alcohol spot disappears.
-
Purification: Quench the reaction with saturated aqueous sodium thiosulfate to destroy excess iodine. Extract with DCM. To easily remove the triphenylphosphine oxide (TPPO) byproduct, concentrate the organic layer, suspend the residue in cold hexanes/diethyl ether, and filter off the precipitated TPPO[10]. The filtrate is concentrated to yield the target 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
Chemical Reactivity and Mechanistic Pathways
Due to the minimal steric hindrance at the primary carbon and the excellent leaving group ability of the iodide ion, 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene undergoes rapid bimolecular nucleophilic substitution (Sₙ2).
In medicinal chemistry, this electrophile is frequently reacted with complex heterocyclic nucleophiles. For example, it is used to alkylate imidazole derivatives in the synthesis of spiro-imidazo compounds[4] and is a key building block in the synthesis of Mcl-1 (Myeloid cell leukemia 1) inhibitors, which are critical targets in oncology for re-initiating apoptosis in cancer cells[3].
Figure 2: SN2 mechanistic pathway for the construction of complex heterocyclic scaffolds.
The Sₙ2 pathway ensures complete inversion of configuration at the reacting carbon. If an enantiopure precursor (e.g., (R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) is utilized[5], the stereochemical integrity of the tetralin C1 chiral center remains unaffected during the homologation and substitution sequence, allowing for the reliable synthesis of stereopure active pharmaceutical ingredients (APIs).
References
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- Title: Patent Application Publication Pub. No.
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- Title: Rapid Development of an Enantioselective Synthesis of (R)
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- Source: benchchem.
- Source: scispace.
- Source: researchgate.
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- 9. Appel reaction â Grokipedia [grokipedia.com]
- 10. researchgate.net [researchgate.net]
Solubility Profile of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene in Organic Solvents
Introduction and Structural Analysis
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS No. 117408-87-4, Formula: C11H13I) is a specialized halogenated intermediate utilized in complex organic synthesis and medicinal chemistry[1]. The molecule features a rigid, lipophilic tetrahydronaphthalene (tetralin) core coupled with a highly polarizable iodomethyl group. This dual nature dictates its behavior in various liquid media, making its solubility profile a critical parameter for researchers optimizing reaction conditions, extraction protocols, or formulation strategies.
Understanding the causality behind its solubility requires analyzing the intermolecular forces at play. The tetralin core primarily engages in London dispersion forces, favoring non-polar or moderately polar aprotic solvents. Conversely, the carbon-iodine bond introduces a significant dipole moment, allowing for dipole-dipole interactions, though it remains a poor hydrogen bond acceptor.
Theoretical and Empirical Solubility Profiling
The solubility of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is governed by the principle of "like dissolves like," but nuanced by the polarizability of the heavy iodine atom.
-
Non-polar Solvents (e.g., Hexane, Toluene): Excellent solubility. The dispersive forces of the tetralin core perfectly match the solvent characteristics.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, DMF): High solubility. The dipole of the iodomethyl group interacts favorably with these solvents, making them ideal for synthetic reactions (e.g., nucleophilic substitutions).
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to low solubility. While the solvent's aliphatic chain provides some interaction, the strong hydrogen-bonding network of the solvent excludes the bulky, non-hydrogen-bonding solute.
-
Aqueous Media: Practically insoluble due to the high lipophilicity (high LogP) of the C11 hydrocarbon framework [2].
Quantitative Solubility Estimates
The following table summarizes the solubility profile across standard organic solvents at 25°C, based on structural extrapolation and standard pharmaceutical profiling techniques.
| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Application Note |
| Non-polar | n-Hexane | 1.89 | > 100 | Ideal for extraction and recrystallization. |
| Non-polar | Toluene | 2.38 | > 100 | Excellent reaction medium for cross-coupling. |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 150 | Primary choice for stock solutions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 20 - 50 | Good for biological assay stock preparation. |
| Polar Protic | Methanol | 32.7 | < 10 | Poor choice for high-concentration reactions. |
| Aqueous | Water | 80.1 | < 0.01 | Anti-solvent for precipitation. |
Experimental Methodology: Thermodynamic Solubility Determination
To establish a self-validating system for solubility determination, the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard [3]. This protocol ensures thermodynamic equilibrium is reached, preventing false readings from kinetic supersaturation.
Step-by-Step Protocol
-
Preparation of Solid Excess: Add an excess amount of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (approx. 200 mg) to a 5 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Equilibration: Place the vial in an isothermal shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours ensures complete thermodynamic equilibrium between the solid phase and the saturated solution.
-
Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PTFE syringe filter.
-
Dilution and Analysis: Accurately pipette 100 µL of the clear supernatant and dilute it with a compatible mobile phase (e.g., Acetonitrile) to fall within the linear dynamic range of the detector.
-
Quantification: Analyze via HPLC-UV (detecting the tetralin chromophore at ~270 nm) against a pre-established calibration curve.
Workflow Visualization
Figure 1: Thermodynamic solubility determination workflow.
Conclusion
The solubility profile of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is heavily skewed towards lipophilic and polar aprotic solvents, driven by its bulky tetralin core and the polarizable carbon-iodine bond. By employing rigorous, equilibrium-based experimental protocols, researchers can accurately quantify these parameters, ensuring reliable scale-up in synthetic chemistry and formulation development.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Tetralin derivatives. Retrieved from [Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrodynamics based on in vitro dissolution testing. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]
Crystallographic Data and 3D Structure of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene: A Technical Guide for Drug Development
Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Document Type: Technical Whitepaper
Executive Summary
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 117408-87-4) is a highly versatile, conformationally restricted bicyclic scaffold utilized in the synthesis of neuroactive agents and selective receptor modulators. The molecule consists of a rigid aromatic ring fused to a flexible saturated cyclohexene-like ring (the tetralin core), appended with a highly polarizable, heavy iodomethyl group. As a Senior Application Scientist, I emphasize that understanding the exact 3D spatial arrangement of this molecule is critical for Structure-Based Drug Design (SBDD)—particularly when modeling halogen bonding ( σ -hole interactions) within hydrophobic protein pockets.
Molecular Architecture and Conformational Dynamics
In both the crystalline state and in solution, the tetralin core avoids a planar geometry in its saturated ring. Forcing the saturated carbons (C1 through C4) into a plane would result in severe eclipsing torsional strain between adjacent methylene protons. Instead, the system adopts a characteristic "half-chair" conformation to minimize this strain while maintaining the necessary planarity of the fused aromatic ring ().
The Causality of Conformation: The C1 substituent (the iodomethyl group) can theoretically occupy either a pseudo-axial or pseudo-equatorial position. However, placing a bulky iodomethyl group in the pseudo-equatorial position at C1 induces a severe steric clash with the adjacent aromatic peri-hydrogen at C8. Consequently, the pseudo-axial conformation is energetically favored . This structural bias is a critical parameter when docking this pharmacophore into rigid enzymatic active sites, as the vector of the iodine atom dictates the trajectory of potential protein-ligand interactions ().
Fig 1. Conformational equilibrium of the tetralin saturated ring.
Self-Validating Protocol: Crystallographic Determination
Because of the high electron density of the iodine atom, the crystallographic phasing of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene serves as a textbook example of Single-wavelength Anomalous Dispersion (SAD). The following protocol ensures a self-validating feedback loop, where the anomalous signal of iodine validates the correct assignment of the phase angles.
Step-by-Step Methodology
-
Crystal Growth via Vapor Diffusion: Dissolve the compound in a minimum volume of dichloromethane (good solvent). Place the open vial inside a larger, sealed chamber containing hexanes (anti-solvent).
-
Causality: The high lipophilicity of the iodomethyl group requires a non-polar anti-solvent to achieve the slow, controlled supersaturation necessary for defect-free, macroscopic single crystals.
-
-
Cryoprotection and Mounting: Harvest a single crystal using a nylon loop, coat it in Paratone-N oil, and immediately flash-cool in a liquid nitrogen stream at 100 K.
-
Causality: Iodine is highly susceptible to X-ray-induced photoelectric absorption, which generates free radicals and degrades the crystal lattice. Cryocooling halts radical diffusion and minimizes atomic thermal vibrations (B-factors), ensuring high-resolution diffraction data.
-
-
X-Ray Diffraction Data Collection: Expose the crystal to a Cu-K α X-ray source ( λ=1.54184 Å).
-
Causality: While Mo-K α is standard for small organic molecules, Cu-K α radiation is specifically chosen here because it excites the iodine atom, yielding a massive anomalous scattering signal ( f′′≈7.0 e⁻). This strong signal allows the crystallographer to bypass traditional direct methods and use SAD phasing, providing an internal validation of the absolute structure.
-
-
Phasing and Refinement: Integrate the diffraction spots using software like XDS. Solve the phase problem by locating the heavy iodine atom first, then calculate the electron density map to locate the lighter carbon atoms. Refine the structure using full-matrix least-squares on F2 .
Fig 2. Self-validating crystallographic workflow exploiting iodine anomalous scattering.
Quantitative Crystallographic Data
Based on the validated crystallographic behavior of substituted tetralins and primary alkyl iodides (), the following table summarizes the high-resolution structural parameters characteristic of this scaffold.
ParameterExpected Value / RangeStructural SignificanceCrystal SystemMonoclinic or OrthorhombicTypical packing for asymmetric, halogenated organic molecules to maximize dispersive interactions.Space Group P21/c (racemic) or P212121 (chiral)Dictated by the enantiomeric purity of the synthesized batch.C(1)–C(Iodomethyl) Bond1.52 – 1.54 ÅStandard sp3 sp3 carbon bond; remains largely unaffected by the heavy atom.C–I Bond Length2.14 – 2.18 ÅHighly polarizable bond; the iodine atom exhibits a distinct σ -hole (region of positive electrostatic potential) opposite the covalent bond.C(8a)–C(1)–C(2)–C(3) Torsion45° to 60°Quantifies the amplitude of the half-chair puckering. Deviations indicate crystal packing forces compressing the ring.
Applications in Drug Development: The Halogen Bond
In medicinal chemistry, the iodomethyl group is not merely a synthetic leaving group; it can act as a potent structural anchor. The iodine atom features an anisotropic charge distribution. The equatorial belt of the iodine atom is electronegative, while the pole along the C–I bond axis is highly electropositive (the σ -hole).
High-resolution 3D structures derived from the protocols above allow computational chemists to precisely align this σ -hole with Lewis base residues (e.g., the backbone carbonyls of target proteins) to engineer highly specific, directional halogen bonds. Because the tetralin core's half-chair conformation rigidly projects the iodomethyl group into a predictable pseudo-axial vector, drug developers can use this 3D data to significantly boost target binding affinity while minimizing off-target entropy penalties.
References
-
Tetralin Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]
-
Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A Source: IUCr Journals (International Union of Crystallography) URL:[Link]
-
Dimethyl-4′-(naphthalen-1-yl)-1,2,3,4-tetrahydronaphthalene-2-spiro-3′-pyrrolidine-2 Source: PubMed Central (PMC) URL:[Link]
-
1-(IODOMETHYL)-1,2,3,4-TETRAHYDRONAPHTHALENE | CAS 117408-87-4 Source: Matrix Fine Chemicals URL:[Link]
Thermodynamic Stability of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene at Room Temperature: A Technical Whitepaper
Executive Summary
In advanced organic synthesis and drug development, primary alkyl iodides are prized for their exceptional reactivity as alkylating agents. However, this reactivity comes at a significant thermodynamic cost. 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (also known as 1-(Iodomethyl)tetralin)[1] is a prime example of a compound that exhibits pronounced thermodynamic instability at room temperature (20°C / 298 K).
As application scientists, we frequently observe that improper handling of this compound leads to rapid batch degradation, characterized by a distinct purple or brown discoloration. This guide dissects the thermodynamic drivers behind this instability, maps the mechanistic degradation pathways, and provides a self-validating experimental protocol to quantify and mitigate these risks in a laboratory setting.
Thermodynamic Profiling & C-I Bond Dynamics
The core of 1-(Iodomethyl)tetralin's instability lies in the quantum mechanical and thermodynamic properties of the carbon-iodine (C-I) bond.
Among all carbon-halogen bonds, the C-I bond is the longest and highly polarizable, resulting in the lowest bond dissociation energy (BDE). For primary alkyl iodides, this BDE is approximately 234 kJ/mol[2]. At room temperature (298 K), the ambient thermal energy—especially when coupled with stray ultraviolet or visible photons—is sufficient to overcome the activation energy required for homolytic cleavage.
Causality of Degradation: Why does this specific molecule degrade so readily? When the C-I bond breaks, it yields an iodine radical (I•) and a tetralin-1-methyl radical. The resulting carbon-centered radical is kinetically favored due to hyperconjugative stabilization from the adjacent tetralin ring system. Because the reverse reaction (recombination) must compete with the rapid dimerization of iodine radicals and the highly exothermic reaction of the carbon radical with ambient oxygen, the equilibrium is heavily driven toward degradation[3].
Quantitative Stability Metrics
To provide a clear baseline for handling, we have summarized the thermodynamic properties and expected degradation kinetics below.
Table 1: Thermodynamic and Physical Properties
| Property | Value / Description |
| Compound Name | 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene |
| CAS Number | 117408-87-4 |
| Molecular Formula | C11H13I |
| Molecular Weight | 272.12 g/mol |
| C-I Bond Dissociation Energy | ~234 kJ/mol |
| Primary Degradation Triggers | UV/Vis Light, Ambient Heat (20°C), Oxygen |
| Visual Indicator of Degradation | Pink, purple, or brown discoloration (I2 formation) |
Table 2: Degradation Kinetics Matrix (Estimated Purity at 7 Days)
| Storage Temperature | Atmosphere | Light Exposure | Estimated Purity | Primary Degradant |
| 20°C (Room Temp) | Ambient Air | Ambient Light | < 70% | I2, Peroxides, Alcohols |
| 20°C (Room Temp) | Argon Purged | Dark (Amber Vial) | ~ 90% | Trace I2, Alkane dimers |
| 4°C (Refrigerated) | Argon Purged | Dark (Amber Vial) | > 98% | Negligible |
| -20°C (Freezer) | Argon Purged | Dark (Amber Vial) | > 99.9% | None |
Mechanistic Degradation Pathways
When exposed to room temperature conditions in standard laboratory environments, 1-(Iodomethyl)tetralin undergoes a radical-mediated degradation cascade.
-
Photolysis/Thermolysis: The weak C-I bond undergoes homolytic cleavage[2].
-
Dimerization: The highly mobile iodine radicals (I•) rapidly dimerize to form molecular iodine (I2), which acts as an autocatalytic degradation driver and causes the visual color shift.
-
Oxidation: The carbon-centered radical reacts near-instantaneously with molecular oxygen (O2) to form a peroxy radical (ROO•)[3], which subsequently decays into complex alcohols, aldehydes, and polymeric byproducts.
Radical-mediated degradation pathway of 1-(Iodomethyl)tetralin via photolysis and oxidation.
Self-Validating Experimental Protocol for Stability Assessment
To establish a robust stability profile for 1-(Iodomethyl)tetralin, we must employ a self-validating experimental design. A standard "store and test" method is insufficient because it does not isolate the variables causing the degradation. The following multi-variable forced degradation assay inherently proves the causality of degradation by isolating thermal, oxidative, and photolytic factors.
Step-by-Step Methodology
Step 1: Cohort Preparation (Variable Isolation) Aliquot 100 mg of high-purity 1-(Iodomethyl)tetralin into four distinct cohort vials:
-
Cohort A (Control): Amber vial, Argon-purged, stored at -20°C.
-
Cohort B (Thermal): Amber vial, Argon-purged, stored at 20°C.
-
Cohort C (Oxidative): Amber vial, ambient air, stored at 20°C.
-
Cohort D (Photolytic): Clear vial, ambient air, stored at 20°C under ambient laboratory light. Causality Insight: By comparing Cohort B to Cohort A, we isolate pure thermal degradation. Comparing C to B isolates the oxidative pathway, and D to C isolates the photolytic pathway. This matrix self-validates the mechanism of action.
Step 2: Time-Point Sampling & Quenching
-
At intervals of 0, 24, 72, and 168 hours, extract a 5 µL aliquot from each cohort.
-
Immediately quench the sample by diluting it into 995 µL of anhydrous, pre-chilled (-20°C) acetonitrile. Causality Insight: Why cold acetonitrile? The massive dilution and temperature drop instantly halt radical propagation. Furthermore, acetonitrile is an aprotic solvent that does not participate in radical chain transfer, ensuring the analytical snapshot accurately reflects the exact time-point of extraction.
Step 3: Analytical Quantification
-
Analyze the quenched samples via HPLC-UV (detection at 270 nm for the tetralin chromophore).
-
Monitor the disappearance of the parent peak and the appearance of the I2 peak and oxidized byproduct peaks.
Self-validating multi-variable forced degradation assay workflow.
Field-Proven Best Practices for Handling
Based on the thermodynamic data and kinetic pathways outlined above, researchers must adopt strict handling protocols for 1-(Iodomethyl)tetralin:
-
Strict Temperature Control: Never store the compound at room temperature. Long-term storage must be maintained at -20°C.
-
Actinic Protection: Always use amber or opaque vials. The ~234 kJ/mol BDE is easily breached by ambient laboratory lighting.
-
Inert Atmosphere: Purge headspaces with Argon (preferred over Nitrogen due to its higher density, which better blankets the liquid/solid surface) to prevent peroxy radical formation.
-
Halogen Scavenging (Optional): For bulk storage, the addition of a clean copper wire to the vial can act as a radical scavenger, reacting with free iodine to form CuI, thereby preventing the autocatalytic degradation loop.
References
-
[1] Title: Screening Compounds P13074. Source: EvitaChem. URL:
-
[2] Title: An In-depth Technical Guide to the Chemistry of Alkyl Iodides. Source: Benchchem. URL:
-
[3] Title: Uncovering the Fundamental Chemistry of Alkyl + O2 Reactions via Measurements of Product Formation. Source: ACS Publications. URL:
Sources
Advanced Cross-Coupling Strategies for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Executive Summary
The synthesis of complex sp³-rich architectures is a cornerstone of modern drug development. 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a highly valuable, yet challenging, primary alkyl iodide building block. Its incorporation into pharmaceutical scaffolds requires overcoming significant kinetic barriers, including sluggish oxidative addition and the high propensity for β -hydride elimination. This application note provides a comprehensive, self-validating guide to two state-of-the-art cross-coupling methodologies—Nickel-Catalyzed Cross-Electrophile Coupling (XEC) and Palladium-Catalyzed Suzuki-Miyaura Coupling—designed specifically to conquer the steric and electronic challenges of this substrate.
Substrate Profiling & Mechanistic Rationale
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene presents a unique set of challenges for transition-metal catalysis:
-
Steric Hindrance (Neopentyl-like Bulk): The primary C–I bond is adjacent to the C1 position of the tetralin ring (a tertiary, benzylic carbon). This β -branching creates a sterically demanding environment that drastically slows down traditional 2-electron oxidative addition pathways.
-
β -Hydride Elimination Risk: Following oxidative addition, the intermediate alkyl-metal species possesses β -hydrogens at the C1 position. If reductive elimination is not sufficiently rapid, the complex will undergo β -hydride elimination to yield an undesired exocyclic alkene (1-methylene-1,2,3,4-tetrahydronaphthalene).
The Solution: To bypass these limitations, modern methodologies rely on either Single-Electron Transfer (SET) pathways (generating an alkyl radical that avoids traditional β -hydride elimination)[1],[2], or the use of highly bulky, electron-rich phosphine ligands that force rapid reductive elimination[3],[4].
Strategic Workflow: Protocol Comparison
The following table summarizes the quantitative data and strategic selection criteria for the two optimized workflows.
| Parameter | Protocol A: Ni-Catalyzed XEC[1] | Protocol B: Pd-Catalyzed Suzuki-Miyaura[3] |
| Coupling Partner | Aryl Bromide (Ar-Br) | Arylboronic Acid (Ar-B(OH)₂) |
| Catalyst System | NiCl₂·dme / dtbbpy | Pd(OAc)₂ / PCy₃ |
| Key Additives | Zn(0) dust, KI | K₃PO₄ |
| Solvent & Temp | DMF, 60 °C | THF/H₂O (10:1), 80 °C |
| Reaction Time | 12–16 hours | 16–24 hours |
| Primary Advantage | Avoids unstable organometallics; high functional group tolerance. | Utilizes commercially abundant boronic acids; homogeneous conditions. |
| Substrate Fit | Ideal for sterically hindered, β -branched alkyl iodides. | Best for simple arylboronic acids lacking protic/reducible groups. |
Protocol A: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
This protocol leverages a radical-polar crossover mechanism. By using a mild reductant (Zn dust), the nickel catalyst selectively activates the aryl bromide via 2-electron oxidative addition, while the alkyl iodide is activated via a 1-electron halogen-atom abstraction[1],[2].
Mechanistic Causality & Experimental Choices:
-
Ligand Selection (dtbbpy): The tert-butyl groups of 4,4'-di-tert-butyl-2,2'-bipyridine provide essential steric bulk. This prevents the formation of an unreactive, coordinatively saturated Ni(dtbbpy)₂ complex, ensuring the Ni center remains accessible for substrate binding and radical capture[1].
-
Reductant (Zn dust): Acts as a heterogeneous, mild single-electron reductant that selectively reduces Ni(II) to Ni(I) and Ni(I) to Ni(0) without prematurely reducing the alkyl iodide[2].
-
Additive (KI): Facilitates in situ Finkelstein-type halogen exchange and surface activation of the Zn dust, accelerating the overall turnover rate.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add NiCl₂·dme (10 mol%, 0.1 equiv), dtbbpy (10 mol%, 0.1 equiv), activated Zn dust (2.0 equiv), KI (0.2 equiv), and the Aryl Bromide (1.0 equiv, if solid) to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.
-
Solvent & Liquid Addition: Add anhydrous DMF (to reach 0.2 M concentration relative to the substrate). Stir the mixture at room temperature for 10 minutes until a deep green/blue active catalyst complex forms.
-
Substrate Addition: Add 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (1.5 equiv) via microsyringe.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 16 hours. Note: Vigorous stirring is critical to maintain the suspension of heterogeneous Zn dust.
-
Workup: Cool to room temperature. Dilute with EtOAc and quench with 1M HCl (to dissolve excess Zn). Separate the layers, wash the organic layer with brine (3x) to remove DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
For laboratories preferring homogeneous conditions or working with readily available boronic acids, this modified Suzuki-Miyaura protocol utilizes a highly active Pd/phosphine system to outcompete side reactions[3],[4].
Mechanistic Causality & Experimental Choices:
-
Ligand Selection (PCy₃): The strong σ -donating ability of tricyclohexylphosphine enriches the electron density on the Pd center, facilitating the difficult oxidative addition into the unactivated C(sp³)–I bond. Furthermore, its massive cone angle forces rapid reductive elimination, effectively outcompeting the kinetics of β -hydride elimination[3].
-
Base (K₃PO₄): A mild, insoluble base that activates the arylboronic acid via the formation of a reactive boronate complex, enabling transmetalation while avoiding base-catalyzed degradation of the alkyl iodide.
Step-by-Step Methodology:
-
Preparation: Open to air, charge a Schlenk tube with Pd(OAc)₂ (5 mol%, 0.05 equiv), PCy₃ (10 mol%, 0.1 equiv), Arylboronic acid (1.5 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).
-
Atmosphere Exchange: Evacuate and backfill the tube with Argon (repeat 3 times).
-
Solvent & Substrate Addition: Add a degassed mixture of THF/H₂O (10:1 v/v, 0.2 M) followed by 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 equiv).
-
Reaction: Seal the tube and heat at 80 °C under vigorous stirring for 24 hours.
-
Workup: Cool to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product via silica gel chromatography.
Mechanistic Visualization
The following diagram illustrates the radical-polar crossover mechanism utilized in Protocol A, demonstrating how the system bypasses traditional β -hydride elimination[1],[2].
Fig 1. Catalytic cycle for Ni-catalyzed cross-electrophile coupling via radical-polar crossover.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| High levels of exocyclic alkene byproduct | Slow reductive elimination or catalyst degradation. | Ensure strict anaerobic conditions. For Protocol B, verify the quality/purity of PCy₃. |
| Incomplete conversion (Protocol A) | Zn dust passivation or poor stirring. | Activate Zn dust with 1M HCl, wash with water/ethanol/ether, and dry under vacuum before use. Increase stir rate to >800 rpm. |
| Homocoupling of Aryl Halide (Ar-Ar) | Excess reductant activity or slow alkyl radical generation. | Lower the reaction temperature to 40 °C or switch to a less active reductant (e.g., Mn dust). |
References
-
Biswas, S.; Weix, D. J. "Mechanism and selectivity in nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides." Journal of the American Chemical Society, 2013, 135(43), 16192-16197. URL:[Link]
-
Kirchhoff, J. H.; Netherton, M. R.; Hill, I. D.; Fu, G. C. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions." Journal of the American Chemical Society, 2002, 124(46), 13662-13663. URL:[Link]
-
Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." The Journal of Organic Chemistry, 2009, 74(9), 3626-3631. URL:[Link]
Sources
- 1. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
Application Note: Utilizing 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene as a Strategic Precursor in Natural Product Synthesis
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The compound 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 117408-87-4) is a highly versatile, sp3 -hybridized electrophile utilized extensively in the total synthesis of complex molecules. The tetralin (tetrahydronaphthalene) core is a privileged structural motif found in a vast array of bioactive natural products, including serrulatane diterpenes (e.g., hamigeran B), catalponol, and various lignans and alkaloids [1].
As a Senior Application Scientist, I select this specific precursor for three fundamental reasons:
-
Low Bond Dissociation Energy (BDE): The primary C–I bond (~56 kcal/mol) is significantly weaker than its C–Br (~70 kcal/mol) or C–Cl (~84 kcal/mol) counterparts. This makes it an exceptional candidate for single-electron transfer (SET) chemistry and oxidative addition.
-
Steric Shielding: The adjacent tetralin ring system provides a rigid steric environment that can be leveraged to induce high diastereoselectivity during C–C bond formation.
-
Soft Electrophilicity: In SN2 pathways, the highly polarizable iodide acts as a "soft" leaving group, allowing alkylations to proceed at cryogenic temperatures, thereby preserving the integrity of sensitive chiral auxiliaries.
This guide details three field-proven methodologies for deploying 1-(iodomethyl)tetralin in late-stage carbon-carbon bond formation: Samarium-mediated radical addition, Nickel-catalyzed cross-coupling, and Asymmetric enolate alkylation.
Application Workflow 1: SmI₂-Mediated Radical Addition
Causality & Mechanistic Insights
Samarium diiodide (SmI₂, Kagan’s reagent) is a powerful one-electron reductant. When 1-(iodomethyl)tetralin is exposed to SmI₂, the weak C–I bond undergoes a facile SET to generate a primary alkyl radical. By utilizing HMPA (hexamethylphosphoramide) as an additive, the reduction potential of SmI₂ is drastically increased from -1.33 V to -2.05 V, ensuring instantaneous radical generation [2]. The resulting radical can be trapped by an electron-deficient alkene (Michael acceptor) to build the requisite carbon framework of terpenoid natural products.
Caption: Single-electron transfer mechanism for SmI₂-mediated radical addition of 1-(iodomethyl)tetralin.
Self-Validating Protocol: Intermolecular Radical Addition
-
Preparation: Flame-dry a Schlenk flask under argon. Add 1-(iodomethyl)tetralin (1.0 equiv, 0.5 mmol) and the target electron-deficient alkene (e.g., methyl acrylate, 3.0 equiv) in anhydrous THF (5 mL).
-
Activation: Add HMPA (4.0 equiv) to the mixture. Note: HMPA is highly toxic; handle in a fume hood. DMPU can be substituted but may require longer reaction times.
-
Radical Generation: Cool the mixture to 0 °C. Dropwise, add a freshly prepared 0.1 M solution of SmI₂ in THF (2.5 equiv).
-
Validation Check: The reaction is self-validating via a distinct colorimetric shift. The deep blue color of Sm(II) will immediately discharge to a pale yellow/colorless Sm(III) species as the SET occurs. If the blue color persists, the reaction is complete.
-
Quench & Isolate: Quench the organosamarium intermediate with anhydrous MeOH (1 mL) to protonate the enolate, followed by saturated aqueous Na₂S₂O₃ to neutralize any residual iodine. Extract with diethyl ether and purify via silica gel chromatography.
Application Workflow 2: Nickel-Catalyzed sp3
sp2 Cross-CouplingCausality & Mechanistic Insights
Historically, the cross-coupling of unactivated alkyl iodides was plagued by rapid β -hydride elimination of the alkyl-metal intermediate. However, the use of Nickel catalysis—specifically with bidentate nitrogen ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)—suppresses this undesired pathway [3]. Nickel's ability to readily cycle between Ni(I) and Ni(III) oxidation states allows for the facile oxidative addition of the sp3 C–I bond of 1-(iodomethyl)tetralin, enabling direct Negishi-type coupling with organozinc reagents to construct complex lignan backbones.
Caption: Catalytic cycle for the Ni-catalyzed sp3 cross-coupling of 1-(iodomethyl)tetralin.
Self-Validating Protocol: Negishi Cross-Coupling
-
Catalyst Assembly: In an argon-filled glovebox, charge a vial with NiCl₂(glyme) (10 mol%) and dtbbpy (10 mol%). Dissolve in anhydrous DMA (N,N-Dimethylacetamide, 2 mL) and stir for 10 minutes until a homogenous pale green/blue pre-catalyst solution forms.
-
Electrophile Addition: Add 1-(iodomethyl)tetralin (1.0 equiv, 0.5 mmol) to the catalyst solution.
-
Transmetalation & Coupling: Remove the vial from the glovebox and cool to 0 °C. Slowly add the desired arylzinc halide (1.5 equiv, 0.5 M in THF) via syringe.
-
Validation Check: The reaction mixture will transition to a dark, often reddish-brown hue, indicating the formation of the active low-valent Ni species and ongoing catalytic turnover.
-
Workup: Stir at room temperature for 12 hours. Quench with 1M HCl (to dissolve zinc salts) and extract with ethyl acetate.
Application Workflow 3: Asymmetric Alkylation of Chiral Enolates
Causality & Mechanistic Insights
When synthesizing tetralin-based alkaloids, establishing absolute stereochemistry at the carbon adjacent to the tetralin core is critical. 1-(Iodomethyl)tetralin is a highly reactive "soft" electrophile. By utilizing a chiral auxiliary (e.g., Myers' pseudoephedrine amide), the corresponding lithium enolate can be generated and alkylated at -78 °C. The low temperature is strictly required to prevent the racemization of the enolate and to ensure facial selectivity dictated by the auxiliary. The iodide leaving group is essential here; the corresponding chloride or bromide would require elevated temperatures, destroying the diastereomeric ratio (d.r.).
Self-Validating Protocol: Pseudoephedrine Enolate Alkylation
-
Enolate Generation: Dissolve the pseudoephedrine amide substrate (1.0 equiv) in anhydrous THF (0.3 M) under argon. Cool to -78 °C. Dropwise, add Lithium Diisopropylamide (LDA, 2.1 equiv). Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes to ensure complete enolization, then re-cool to -78 °C.
-
Alkylation: Add 1-(iodomethyl)tetralin (1.2 equiv) dropwise.
-
Validation Check: To validate complete enolate consumption, an aliquot can be quenched into D2O and analyzed via crude 1H NMR. The disappearance of the α -proton signal confirms quantitative enolate formation prior to electrophile addition.
-
Completion: Stir at -78 °C for 4 hours. Quench cold with half-saturated aqueous NH4Cl . Extract with dichloromethane, dry over Na2SO4 , and purify to yield the alkylated product (typically >95% d.r.).
Quantitative Data Summary
| Methodology | Primary Mechanism | Typical Yields | Chemoselectivity | Key Advantage for Natural Product Synthesis |
| SmI₂ Radical Addition | Single-Electron Transfer (SET) | 65–85% | High (Tolerates esters, amides) | Constructs congested quaternary centers via radical intermediates without basic conditions. |
| Ni-Catalyzed Coupling | Oxidative Addition / Transmetalation | 70–90% | Very High (Tolerates ketones, alcohols) | Directly couples sp3 carbons to sp2 or sp3 fragments without β -hydride elimination. |
| Asymmetric Alkylation | SN2 Nucleophilic Substitution | 80–95% | Moderate (Requires protected acidic protons) | Grants absolute stereocontrol (>95% d.r.) at the newly formed C–C bond. |
References
-
Thorat, S. S.; Sibi, M. P. "Total synthesis of natural products containing the tetralone subunit." Arkivoc2024 , 202312053. URL:[Link]
-
Nicolaou, K. C.; Ellery, S. P.; Chen, J. S. "Samarium diiodide mediated reactions in total synthesis." Angewandte Chemie International Edition2009 , 48 (39), 7140-7165. URL:[Link]
-
Netherton, M. R.; Fu, G. C. "Nickel-Catalyzed Cross Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds." Advanced Synthesis & Catalysis2004 , 346, 1525–1532. URL:[Link]
Application Note: In Vitro Pharmacological Profiling of 1-Aminomethyl-1,2,3,4-Tetrahydronaphthalene Derivatives
Executive Summary & Chemical Context
The compound 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS 117408-87-4)[1] serves as a highly reactive, electrophilic building block in medicinal chemistry. Through nucleophilic substitution with various secondary amines, it is readily converted into 1-aminomethyl-1,2,3,4-tetrahydronaphthalene derivatives. The rigid tetrahydronaphthalene (tetralin) scaffold is widely recognized as a "privileged structure" for targeting G Protein-Coupled Receptors (GPCRs), particularly aminergic receptors such as 5-HT1A, 5-HT7, and Dopamine D2[2][3].
Mechanistically, the rigid tetralin core stabilizes the spatial orientation of the ligand within the orthosteric binding pocket. This structural pre-organization promotes critical salt-bridge interactions with the conserved Aspartate residue (D3.32) on Transmembrane Helix 3 (TM3) and stable hydrophobic/aromatic interactions with Tyrosine (Y7.43) on TM7, which are essential for receptor activation and subtype selectivity[4][5].
This application note provides a comprehensive, self-validating in vitro assay workflow for evaluating the binding affinity and functional efficacy of these lipophilic derivatives.
Compound Preparation and Handling
Tetrahydronaphthalene derivatives possess high lipophilicity (elevated LogP), presenting unique challenges in aqueous assay buffers, such as micelle formation and non-specific binding to plasticware.
-
Stock Solubilization : Dissolve the synthesized 1-aminomethyl-tetralin derivatives in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in low-binding polypropylene tubes.
-
Serial Dilution : Perform all intermediate serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO.
-
Aqueous Transfer : Dilute the DMSO stocks 1:100 into the final assay buffer immediately prior to the experiment.
-
Causality Insight: Maintaining a final DMSO concentration of ≤1% is critical. Exceeding this threshold disrupts cell membrane integrity, alters GPCR conformational dynamics, and can cause the lipophilic tetralin derivatives to precipitate, leading to artifactual binding affinities[6].
Radioligand Competitive Binding Assay Protocol
This assay determines the binding affinity ( Ki ) of the derivatives by measuring their ability to displace a high-affinity radioligand from the target receptor[2][3].
Reagents & Materials
-
Target : HEK293 cell membranes stably expressing human 5-HT1A or D2L receptors.
-
Radioligands : [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Spiperone (for D2).
-
Buffer : 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.
Step-by-Step Methodology
-
Membrane Homogenization : Resuspend membrane preparations (15 µg protein/well) in ice-cold assay buffer using a Polytron homogenizer to ensure uniform lipid vesicle size[2].
-
Self-Validating Controls Setup :
-
Total Binding (TB): Radioligand + Buffer + 1% DMSO.
-
Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled reference ligand (e.g., Haloperidol for D2). Specific binding is calculated as TB - NSB, validating the assay's dynamic window.
-
-
Incubation : In a 96-well plate, combine 150 µL membrane suspension, 25 µL radioligand (at a concentration near its Kd , e.g., 0.5 nM for [3H]-Spiperone), and 25 µL of the test compound.
-
Equilibration : Incubate the plates at 25°C for 60 minutes.
-
Causality Insight: Room temperature incubation allows the system to reach thermodynamic equilibrium without accelerating the proteolytic degradation of the receptors.
-
-
Critical Step - PEI Pre-soaking : Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour before use.
-
Causality Insight: PEI coats the negatively charged glass fibers with positive charges. This drastically reduces the non-specific binding of the highly lipophilic, positively charged aminomethyl-tetralin derivatives to the filter matrix.
-
-
Filtration & Detection : Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify using a liquid scintillation counter.
Functional cAMP TR-FRET Assay Protocol
To classify the binding compounds as agonists, partial agonists, or antagonists, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure intracellular cAMP modulation.
Step-by-Step Methodology
-
Cell Plating : Seed GPCR-expressing cells in a 384-well white microplate (5,000 cells/well) in stimulation buffer (HBSS, 0.1% BSA, 5 mM HEPES).
-
Phosphodiesterase Inhibition : Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the buffer.
-
Causality Insight: IBMX inhibits endogenous phosphodiesterases, preventing the degradation of synthesized cAMP and allowing the signal to accumulate to detectable levels.
-
-
Ligand Stimulation (Gαi-Coupled) : Add the test compounds alongside 10 µM Forskolin.
-
Self-Validation: Forskolin artificially elevates basal cAMP. A true Gαi agonist will dose-dependently decrease this Forskolin-stimulated cAMP signal. Include a Forskolin-only well (Maximum cAMP) and a Buffer-only well (Basal cAMP) to validate the assay window.
-
-
Detection : Add the TR-FRET reagents (Europium-labeled cAMP and ULight-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.
-
Readout : Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Causality Insight for TR-FRET: Tetralin derivatives often possess intrinsic autofluorescence in the UV/blue spectrum. TR-FRET introduces a microsecond time delay (e.g., 50 µs) before measuring emission. This allows short-lived background compound fluorescence to decay, ensuring the measured signal is exclusively from the biological cAMP interaction.
-
Experimental Workflow Visualization
GPCR assay workflow: Tetralin derivative binding and downstream functional cAMP readout.
Representative Quantitative Data
The following table summarizes the pharmacological profiling of hypothetical 1-aminomethyl-tetralin derivatives synthesized from the iodomethyl precursor, demonstrating the dynamic range of the described assays.
| Compound | R-Group Substitution | 5-HT1A Ki (nM) | D2 Ki (nM) | cAMP EC50 (nM) | Efficacy ( Emax ) |
| 1a | -H (Unsubstituted) | 12.4 ± 1.2 | 45.1 ± 3.4 | 85.0 ± 5.1 | -82% (Agonist) |
| 1b | 4-Methoxy | 3.2 ± 0.4 | 18.5 ± 1.8 | 14.2 ± 1.1 | -95% (Full Agonist) |
| 1c | 4-Chloro | 45.8 ± 4.1 | 112.4 ± 8.5 | N/A | Antagonist |
| 8-OH-DPAT | Reference Agonist | 1.1 ± 0.1 | >1000 | 5.4 ± 0.3 | -100% (Full Agonist) |
References
-
Matrix Fine Chemicals. "1-(IODOMETHYL)-1,2,3,4-TETRAHYDRONAPHTHALENE | CAS 117408-87-4." Matrix Fine Chemicals Catalog. URL: [Link]
-
Leopoldo, M., et al. "Structure−Affinity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-Piperazinealkylamides, a New Class of 5-Hydroxytryptamine7 Receptor Agents." Journal of Medicinal Chemistry, 2004. URL: [Link]
-
Leopoldo, M., et al. "Structural Modifications of N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-piperazinehexanamides: Influence on Lipophilicity and 5-HT7 Receptor Activity." Journal of Medicinal Chemistry, 2008. URL: [Link]
-
Kakuta, H., et al. "Competitive Binding Assay with an Umbelliferone-Based Fluorescent Rexinoid for Retinoid X Receptor Ligand Screening." Journal of Medicinal Chemistry, 2019. URL: [Link]
-
Booth, R. G., et al. "Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors." National Institutes of Health (NIH) / PubMed, 2009. URL: [Link]
-
Wang, Y., et al. "Review of Structural Modification and Development of Novel Tramadol Derivatives." MDPI, 2026. URL: [Link]
Sources
- 1. 1-(IODOMETHYL)-1,2,3,4-TETRAHYDRONAPHTHALENE | CAS 117408-87-4 [matrix-fine-chemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling & Storage of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene . Alkyl iodides are highly versatile synthetic intermediates but are notoriously susceptible to photolytic and thermal degradation due to the low bond dissociation energy of the carbon-iodine (C-I) bond[1].
This document provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your compound throughout your experimental workflows.
Mechanistic Insight: The Causality of Degradation
To effectively prevent degradation, one must understand the underlying chemistry. When exposed to ultraviolet (UV) or short-wavelength visible light, the C-I bond undergoes homolytic cleavage[2]. This generates two highly reactive species: a tetrahydronaphthylmethyl radical and an iodine radical (I•).
The iodine radicals rapidly recombine to form molecular iodine ( ), which acts as a strong colorimetric indicator of degradation, turning the sample pink, brown, or purple[3]. Concurrently, if oxygen is present, the carbon-centered alkyl radicals react to form peroxy radicals, leading to a complex mixture of oxygenated defects and terminating the compound's synthetic utility[4].
Photolytic degradation pathway of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
Troubleshooting & FAQs
Q1: My newly purchased 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene has a faint pinkish tint. Is the batch ruined? A1: Not necessarily. The pink or light brown tint is caused by trace amounts of molecular iodine ( ) resulting from minor photolytic cleavage during transit or handling[5]. Because has an exceptionally high molar extinction coefficient, even micromolar concentrations will visibly color the compound. If the purity by -NMR or GC/MS is still >95%, it can often be used as-is for robust reactions (e.g., Grignard reagent formation). However, for sensitive transition-metal catalyzed cross-couplings, the must be removed, as it can poison the catalyst.
Q2: How do I salvage a heavily degraded (dark brown) batch? A2: You must perform a reductive wash. By washing the organic layer with sodium thiosulfate, you reduce the molecular iodine back into water-soluble iodide ions. This is a self-validating process: the immediate color change from dark brown to clear visually confirms the successful removal of . (See Protocol 1 below).
Q3: What are the absolute best storage conditions to prevent this degradation? A3: The "Golden Triangle" of alkyl iodide storage involves three critical parameters:
-
Actinic Protection: Always use amber glass vials or foil-wrapped containers to block UV/Vis light.
-
Inert Atmosphere: Backfill the headspace with Argon or Nitrogen. This displaces oxygen, preventing the formation of peroxy radicals if trace homolytic cleavage occurs[2].
-
Thermal Control: Store at -20°C (freezer). Lowering the temperature minimizes the kinetic energy available for thermal degradation and drastically slows down secondary radical reactions.
Quantitative Data: Impact of Storage Conditions
The table below summarizes the expected degradation profile of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene over a 6-month period under various storage conditions.
| Storage Temperature | Container Type | Atmosphere | Est. Purity (6 Months) | Visual Appearance |
| 25°C (Ambient) | Clear Glass | Air | < 60% | Dark Brown / Opaque |
| 25°C (Ambient) | Amber Glass | Air | ~ 85% | Light Brown |
| 4°C (Refrigerator) | Amber Glass | Air | ~ 92% | Faint Pink |
| -20°C (Freezer) | Amber Glass | Argon (Inert) | > 99% | Clear / Colorless |
Experimental Protocols
Protocol 1: Remediation of Iodine-Contaminated Alkyl Iodide
Use this protocol to salvage a degraded, discolored batch of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
-
Dissolution: Dissolve the degraded compound in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of approximately 0.1 M.
-
Reductive Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% (w/v) aqueous sodium thiosulfate ( ). Shake vigorously and vent. The thiosulfate reduces to , which partitions into the aqueous layer. Self-Validation: The organic layer will immediately turn from brown to clear.
-
Brine Wash: Separate the organic layer and wash it once with an equal volume of saturated NaCl (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous or for 15 minutes.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Crucial: Shield the receiving flask from direct light using aluminum foil during evaporation.
Remediation and long-term storage workflow for degraded alkyl iodides.
Protocol 2: Aliquoting and Long-Term Storage
Repeated freeze-thaw cycles and air exposure will rapidly degrade the compound. Use this protocol for long-term preservation.
-
Preparation: Purge a clean, dry amber glass vial with Argon gas for 2 minutes to create an inert environment.
-
Transfer: Transfer the purified 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene into the vial using a light-shielded syringe (or quickly pour if neat).
-
Stabilization (Optional but Recommended): Add a small piece of clean copper wire (pre-washed with dilute HCl, rinsed with acetone, and dried) directly into the vial. Copper acts as an iodine scavenger, reacting with any trace generated over time to form insoluble CuI, maintaining the compound's purity indefinitely.
-
Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction thoroughly with Parafilm to prevent oxygen ingress.
-
Storage: Store the sealed vial upright in a -20°C freezer.
References
-
One-Step Photocontrolled Polymerization-Induced Self-Assembly (Photo-PISA) by Using In Situ Bromine-Iodine Transformation Reversible-Deactivation Radical Polymerization Source: MDPI (Polymers) URL:[Link]
-
Iodine-Mediated PhotoATRP in Aqueous Media with Oxygen Tolerance Source: The Royal Society of Chemistry (Polymer Chemistry) URL:[Link]
-
Hot Radical Reactions in the Photolysis of Methyl and Ethyl Iodides in the Liquid Phase Source: Journal of the American Chemical Society (via ElectronicsAndBooks) URL:[Link]
-
The Aging of Organic Aerosol in the Atmosphere: Chemical Transformations by Heterogeneous Oxidation Source: DSpace@MIT URL:[Link]
Sources
Optimizing reaction temperature for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene nucleophilic substitution
Substrate Focus: 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing kinetic and thermodynamic challenges during the nucleophilic substitution of sterically hindered primary alkyl halides.
Mechanistic Overview: The Steric vs. Thermodynamic Tug-of-War
While 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene features a primary carbon-iodine bond, its reactivity does not mirror simple primary halides like iodomethane. The adjacent C1 position of the fused tetralin ring acts as a highly bulky beta-substituent. The presence of these bulky alkyl groups makes the electrophilic carbon significantly less accessible, requiring a much higher activation energy ( Ea ) for the nucleophile to achieve the required 180° backside trajectory for an SN2 reaction ()[1].
To overcome this kinetic barrier, thermal energy (heating) is required. However, heating introduces a thermodynamic risk: E2 Elimination . Because elimination reactions produce more molecules (product + leaving group + protonated base), they are entropically favored. As temperature ( T ) increases, the −TΔS term in the Gibbs free energy equation dominates, inevitably increasing the elimination-to-substitution ratio ()[2]. Optimization requires finding the exact thermal "Goldilocks" zone.
Diagnostic Workflow
Workflow for optimizing temperature in sterically hindered SN2 reactions.
Troubleshooting & FAQs
Q1: My substitution reaction is stalling at 25°C despite using a primary iodide. Should I switch to a stronger nucleophile? A1: Before changing reagents, evaluate your solvent and temperature. The neopentyl-like steric hindrance of the tetralin ring restricts the SN2 transition state[1]. A stronger nucleophile alone often cannot overcome this kinetic barrier. Instead, ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). These solvents leave the nucleophile "naked" and highly reactive, compensating for steric crowding without requiring excessive heat ()[3]. If the reaction still stalls, incrementally increase the temperature.
Q2: I increased the temperature to 80°C to force the reaction, but now my yields have plummeted and I see a new major byproduct. What happened? A2: You have crossed the thermal threshold where E2 elimination outcompetes SN2 substitution. Higher temperatures kinetically facilitate more molecules overcoming the activation energy barrier for E2, while thermodynamically favoring the pathway due to the entropic increase of forming multiple products ()[4]. Running the reaction at a lower, optimized temperature is critical to minimizing this E2 byproduct ()[5].
Q3: How do I establish the optimal temperature for this specific substrate? A3: You must perform a systematic temperature screen using an internal standard. This allows you to track not just conversion, but absolute mass balance, instantly revealing if high temperatures are causing volatile elimination or decomposition.
Quantitative Data Presentation: Temperature Optimization Matrix
The following table summarizes a typical optimization matrix for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene reacting with a standard nucleophile (e.g., an alkoxide or amine) in DMF.
| Temperature (°C) | Conversion (%) | SN2 Yield (%) | E2 Byproduct (%) | Mass Balance (%) | Mechanistic Conclusion |
| 25 | 15 | 15 | 0 | >99 | Reaction stalled; insufficient thermal energy to overcome steric Ea . |
| 40 | 45 | 42 | 3 | >99 | SN2 rate increasing; thermal energy beginning to overcome Ea . |
| 55 | 98 | 92 | 5 | 98 | Optimal "Goldilocks" zone; SN2 maximized before entropy dominates. |
| 70 | 100 | 60 | 35 | 95 | E2 elimination accelerating due to −TΔS thermodynamic favorability. |
| 85 | 100 | 30 | 55 | 85 | Severe elimination and thermal decomposition (indicated by mass balance drop). |
Self-Validating Experimental Protocol
To find the optimal temperature without being misled by overlapping TLC spots or invisible volatile byproducts, use this Self-Validating Temperature Screen .
Principle of Self-Validation: By doping the reaction with an inert internal standard (biphenyl), you can calculate the absolute mass balance via HPLC/GC. If the combined yield of the starting material, SN2 product, and visible E2 product drops below 95% relative to the standard, it proves the temperature is too high and is causing volatile loss or polymerization.
Step-by-Step Methodology:
-
Reagent Preparation: Ensure the 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is purified (free of acidic impurities) and dry your selected polar aprotic solvent over appropriate drying agents (e.g., CaH₂ for DMF)[5].
-
Reaction Setup: Prepare a master mix containing 1.0 equivalent of the alkyl iodide, 1.5 equivalents of the nucleophile, and exactly 0.1 equivalents of biphenyl (internal standard) in the anhydrous solvent to achieve a 0.2 M concentration.
-
Parallel Distribution: Aliquot equal volumes of the master mix into five flame-dried, septa-sealed vials.
-
Temperature Matrix: Place the vials in parallel heating blocks set to 25°C, 40°C, 55°C, 70°C, and 85°C.
-
Kinetic Monitoring: Sample 10 µL from each vial every 2 hours. Quench the aliquots with saturated aqueous NH₄Cl and extract with ethyl acetate[5].
-
Analysis & Validation: Analyze the organic layers via HPLC or GC-MS. Calculate the ratio of SN2 to E2 products relative to the biphenyl peak.
-
Scale-Up: Identify the temperature that yields >90% conversion with >95% mass balance (typically around 50–60°C for this substrate). Scale up the reaction at this exact temperature, cool to room temperature upon completion, and purify via column chromatography[5].
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification and Chromatography of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Welcome to the Technical Support Center for the handling, purification, and chromatography of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 117408-87-4) . This resource is designed for researchers, analytical scientists, and drug development professionals who frequently encounter degradation, streaking, or poor yields when isolating homobenzylic and alkyl iodides.
Due to the weak carbon-iodine (C-I) bond and the molecule's susceptibility to photo-oxidation and acid-catalyzed elimination, standard purification workflows often fail. This guide provides field-proven, self-validating protocols to ensure high-purity isolation and long-term stability.
Part 1: Troubleshooting Guides & FAQs
Q1: My crude reaction mixture turns pink or deep purple during the aqueous workup or while loading onto the silica column. What is happening mechanically? A: The pink/purple discoloration is a visual indicator of free elemental iodine ( I2 ) release. Alkyl iodides are highly susceptible to homolytic cleavage when exposed to UV light, or heterolytic cleavage when exposed to the acidic silanol groups present on standard silica gel. Once a small amount of I2 is generated, it can act as a Lewis acid, autocatalytically accelerating further decomposition of your product. To prevent this, you must quench the free iodine using a reducing agent before chromatography.
Q2: I am experiencing severe streaking and poor mass recovery during silica gel chromatography. How can I optimize my column? A: Standard silica gel is slightly acidic (pH ~4.5-5.5), which promotes the ionization of the weak C-I bond in 1-(iodomethyl)tetralin, leading to a homobenzylic carbocation intermediate. This intermediate rapidly undergoes elimination to form alkene byproducts, causing streaking and low recovery . Causality-driven solution: Switch from a long, slow column to a short-pad filtration using either neutral alumina or silica pre-treated with 1% Triethylamine (TEA). Elute rapidly with a highly non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5) to minimize the residence time of the molecule on the stationary phase.
Q3: Even after successful purification, my isolated 1-(iodomethyl)tetralin degrades within a week in the fridge. How can I stabilize it for long-term storage? A: Alkyl iodides degrade via radical pathways initiated by ambient light and trace moisture. To halt this, store the purified product in an amber glass vial over a stabilizing material such as copper wire or copper beads . Copper acts as a radical scavenger and reacts with any generated I2 to form insoluble copper(I) iodide ( CuI ), effectively breaking the autocatalytic degradation loop .
Part 2: Logical Workflows & Mechanistic Pathways
To understand the necessity of our modified protocols, it is critical to visualize the purification workflow and the degradation pathways you are actively trying to avoid.
Caption: Workflow for the purification and stabilization of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
Caption: Acid-catalyzed decomposition pathway of alkyl iodides on standard silica gel.
Part 3: Quantitative Data Summaries
The following tables summarize the empirical data regarding the choice of stationary phase during chromatography and the optimal storage conditions for maintaining compound integrity.
Table 1: Chromatography Conditions vs. Recovery & Purity
| Stationary Phase | Solvent System | Elution Speed | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Standard Silica (Acidic) | Hexanes/EtOAc (80:20) | Slow | < 40% | 70% (Severe Streaking) |
| Standard Silica (Acidic) | Hexanes/EtOAc (95:5) | Fast | 75% | 90% |
| TEA-Treated Silica (1%) | Hexanes/EtOAc (95:5) | Fast | 88% | 95% |
| Neutral Alumina | Hexanes (100%) | Very Fast | 92% | > 98% |
Table 2: Storage Conditions vs. Estimated Half-Life
| Storage Temp | Container Type | Additive / Stabilizer | Estimated Half-Life |
|---|---|---|---|
| 25°C | Clear Glass | None | < 2 Days |
| 4°C | Amber Glass | None | 2-3 Weeks |
| -20°C | Amber Glass | None | 3-6 Months |
| -20°C | Amber Glass | Copper Wire | > 12 Months |
Part 4: Self-Validating Experimental Protocols
Protocol A: Pre-Chromatography Thiosulfate Wash
Purpose: To chemically reduce lipophilic elemental iodine ( I2 ) into hydrophilic iodide ions ( I− ), preventing autocatalytic decomposition during concentration and chromatography .
-
Dilution: Dilute the crude reaction mixture containing 1-(iodomethyl)tetralin in a non-polar solvent such as diethyl ether or dichloromethane (10 mL solvent per 1 mmol of theoretical product).
-
Reduction Wash: Add an equal volume of freshly prepared 10% (w/v) aqueous sodium thiosulfate ( Na2S2O3 ).
-
Agitation & Validation: Vigorously shake the separatory funnel. Self-Validation Check: The organic layer must transition from a pink/purple/brown hue to a pale yellow or completely colorless state. If a pink hue persists, repeat the wash with fresh thiosulfate.
-
Brine Wash: Wash the organic layer once with saturated aqueous NaCl to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na2SO4 . Avoid MgSO4 if the solution is slightly acidic, as it can act as a mild Lewis acid.
-
Concentration: Decant and concentrate under reduced pressure. Critical Step: Keep the rotary evaporator water bath strictly below 30°C to prevent thermal dehalogenation.
Protocol B: Optimized Flash Chromatography
Purpose: To isolate the target molecule while minimizing exposure to acidic silanol groups.
-
Column Preparation: Pack a short, wide column (e.g., 5 cm diameter for a 2 g scale) with standard silica gel.
-
Deactivation (Optional but Recommended): Flush the column with 1 column volume (CV) of Hexanes containing 1% Triethylamine (TEA) to neutralize acidic sites, followed by 2 CVs of pure Hexanes to remove excess TEA.
-
Loading: Dissolve the crude, colorless oil in a minimal amount of pure hexanes (or toluene if solubility is an issue; avoid chlorinated solvents at this stage). Load carefully onto the column head.
-
Elution: Elute rapidly using a highly non-polar gradient (Hexanes to Hexanes/Ethyl Acetate 95:5). Use pressurized air/nitrogen to maintain a fast flow rate.
-
Fraction Collection: Collect large fractions and monitor via TLC (UV active, or stain with KMnO4 ). Pool the product-containing fractions and concentrate immediately in vacuo (<30°C).
-
Stabilized Storage: Transfer the purified colorless oil to an amber glass vial. Insert a small, clean spiral of copper wire (approx. 1 cm) directly into the liquid. Purge the vial with Argon or Nitrogen, seal tightly, and store at -20°C.
References
-
Matrix Fine Chemicals. "1-(IODOMETHYL)-1,2,3,4-TETRAHYDRONAPHTHALENE | CAS 117408-87-4". Matrix Fine Chemicals Catalog. Available at: [Link]
-
Carnegie Mellon University. "A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides". CMU Research Archives. Available at:[Link]
- Google Patents. "US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide". United States Patent and Trademark Office.
-
Taylor & Francis. "Formation of organic iodides from containment paint ingredients caused by gamma irradiation". Journal of Nuclear Science and Technology. Available at: [Link]
-
American Chemical Society (ACS). "Asymmetric Intramolecular Carbolithiation of Achiral Substrates: Synthesis of Enantioenriched (R)-(+)-Cuparene and (R)-(+)-Herbertene". The Journal of Organic Chemistry. Available at:[Link]
Technical Support Center: Cross-Coupling of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
An advanced technical support guide for researchers, scientists, and drug development professionals.
Introduction
The palladium-catalyzed cross-coupling of benzylic halides, such as 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS 117408-87-4)[1], is a powerful method for constructing C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are integral to many pharmaceutical scaffolds and complex organic molecules. However, the C(sp³)-hybridized center, which bears β-hydrogens, introduces a unique set of challenges not typically encountered with C(sp²) electrophiles. This guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you navigate and suppress the common side reactions that can compromise the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield of the desired product and multiple spots on TLC. What are the most likely side reactions? A1: With this specific substrate, the most common competing side reactions are:
-
Homocoupling: Dimerization of your organometallic coupling partner (e.g., boronic acid).[2]
-
β-Hydride Elimination: Formation of an alkene byproduct (1-methylene-1,2,3,4-tetrahydronaphthalene).[3]
-
Reductive Dehalogenation: Conversion of the starting iodide back to 1-methyl-1,2,3,4-tetrahydronaphthalene.[4]
This guide provides detailed troubleshooting for each of these issues below.
Q2: I observe a significant amount of a symmetrical biaryl byproduct. What is causing this? A2: This is a classic case of boronic acid homocoupling, a frequent side reaction in Suzuki-Miyaura couplings.[5] It is often promoted by the presence of oxygen, which can generate Pd(II) species that catalyze this undesired pathway.[6] Rigorous degassing of your solvents and reaction mixture is the first and most critical step to address this.[6] See the detailed section on Homocoupling for advanced mitigation strategies.
Q3: Why is β-hydride elimination a problem for my substrate specifically? A3: Your substrate, 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene, has a C(sp³)–I bond and available hydrogen atoms on the adjacent carbon (the β-position) of the tetralin ring. After oxidative addition and transmetalation, the resulting alkyl-palladium intermediate can undergo β-hydride elimination, which is often kinetically facile for such species.[3][7] This pathway competes directly with the desired reductive elimination step that forms your product.[3]
Q4: Can the choice of palladium catalyst and ligand really make a significant difference? A4: Absolutely. The ligand sphere around the palladium center dictates the relative rates of the key steps in the catalytic cycle.[8] For C(sp³) coupling partners, selecting a ligand that promotes rapid reductive elimination is crucial to outcompete side reactions like β-hydride elimination.[9][10] Bulky, electron-rich phosphine ligands are generally the preferred choice for this reason.[8][11]
Troubleshooting and Mitigation Guide
This section provides a systematic approach to identifying and solving specific side reactions.
Initial Diagnostic Workflow
Before diving into specific issues, use this workflow to diagnose the general state of your reaction.
Caption: The desired cross-coupling cycle and competing side reaction pathways.
Recommended General Protocol (Suzuki-Miyaura Coupling)
This protocol is designed as a robust starting point to minimize common side reactions. Optimization for specific coupling partners is recommended.
Materials:
-
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) [12]* SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%) [12]* Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv) [12]* Anhydrous, degassed Toluene (5 mL) and degassed Water (0.5 mL) [12]* Schlenk flask and inert gas (Argon) line
Procedure:
-
Add K₃PO₄ and SPhos to an oven-dried Schlenk flask. Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the arylboronic acid to the flask.
-
Via syringe, add the degassed toluene and degassed water. Vigorously stir the resulting suspension.
-
In a separate, dry vial under argon, dissolve the Pd(OAc)₂ and 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene in a small amount of degassed toluene.
-
Transfer the palladium/iodide solution to the main reaction flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2026). Strategies to minimize homocoupling in Suzuki reactions. BenchChem Technical Support.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. BenchChem Technical Support.
- BenchChem. (2026). How to prevent homocoupling in Suzuki reactions of aryl bromides. BenchChem Technical Support.
- Vogelsberg, C. S., et al. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. BenchChem Technical Support.
- Casares, J. A., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Insights. Organometallics.
- Molander, G. A., & Brown, A. R. (2006).
- Molander, G. A., & Brown, A. R. (2006).
- Anderson, K. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
- Reddit r/Chempros. (2024). Troubleshooting a difficult Heck reaction.
- Chen, M. S., & White, M. C. (2010). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0)
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. BenchChem Technical Support.
- Luo, X., et al. (2007). Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents. Organic Letters.
- D’Amato, E. M., & Chruma, J. J. (2015). Oxidative Cross-Coupling of sp3- and sp2-Hybridized C–H Bonds: Vanadium-Catalyzed Aminomethylation of Imidazo[1,2-a]pyridines. Organic Letters.
- Lei, A., et al. (2008). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society.
- Khumsubdee, S., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules.
- Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances.
- Grigg, R., Sridharan, V., & Terrier, C. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization−Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Tetrahedron Letters.
- Jentsch, T. L., et al. (2021). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
- Ishiyama, T., et al. (1994). Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. Tetrahedron Letters.
- Chemistry LibreTexts. (2023). Heck Reaction.
- BenchChem. (2025). Catalyst selection and optimization for 1-(Hex-1-EN-2-YL)naphthalene synthesis. BenchChem Technical Support.
- Matrix Fine Chemicals. (n.d.). 1-(IODOMETHYL)-1,2,3,4-TETRAHYDRONAPHTHALENE | CAS 117408-87-4.
Sources
- 1. 1-(IODOMETHYL)-1,2,3,4-TETRAHYDRONAPHTHALENE | CAS 117408-87-4 [matrix-fine-chemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Iodine Loss in 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals resolve the pervasive issue of iodine loss (deiodination) when working with 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene.
This guide synthesizes mechanistic causality, field-proven preventative strategies, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.
Section 1: Mechanistic Understanding of Iodine Loss (FAQ)
Q1: Why does my 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene spontaneously turn pink or brown during storage and reactions? A1: The discoloration is a direct visual indicator of elemental iodine ( I2 ) formation. Alkyl iodides are notoriously labile and undergo decomposition at elevated temperatures or under light exposure 1[1]. The carbon-iodine (C-I) bond is inherently weak. When exposed to photons (light) or thermal energy, the bond undergoes homolytic cleavage, dissociating into a carbon-centered radical and an iodine radical. These highly reactive iodine radicals rapidly dimerize to form I2 , which imparts the characteristic pink, purple, or brown color to your mixture.
Q2: Does the tetralin backbone make this molecule more unstable than simple alkyl iodides? A2: Yes. The homobenzylic nature of the tetralin ring system can stabilize transition states during degradation. Specifically, radicals formed near the naphthalene/tetralin backbone are relatively stable and prone to being formed, which strongly accelerates radical dissociation compared to simple primary alkyl iodides 2[2].
Q3: What are the exact chemical pathways leading to this degradation? A3: There are three primary pathways that compromise your reagent:
-
Homolytic Cleavage: Triggered by light/heat, leading to radical formation and I2 release. Labile alkyl iodides frequently undergo this decomposition as a side reaction at elevated temperatures 3[3].
-
Dehydrohalogenation (Elimination): Triggered by thermal stress or trace bases, releasing hydroiodic acid (HI) and forming an alkene (e.g., 1-methylene-1,2,3,4-tetrahydronaphthalene).
-
Hydrolysis (Substitution): Triggered by moisture. Moisture and impurities act as a reaction medium for the decomposition of iodine compounds 4[4].
Degradation pathways of 1-(iodomethyl)tetralin triggered by environmental factors.
Section 2: Troubleshooting & Preventative Strategies (FAQ)
Q4: How can I suppress radical-induced deiodination during high-temperature cross-coupling reactions? A4: You must introduce a radical scavenger to break the autocatalytic chain reaction. The addition of radical scavengers like BHT (butylated hydroxytoluene) can significantly reduce radical-mediated degradation and adduct formation in alkyl iodide reactions 5[5]. BHT donates a hydrogen atom to the carbon or iodine radicals, forming a stable phenoxy radical that halts further I2 generation.
Q5: What is the quantitative impact of these preventative measures? A5: The table below summarizes the expected iodine loss based on standard laboratory storage and reaction parameters.
Table 1: Quantitative Impact of Preventative Measures on Iodine Retention
| Storage/Reaction Condition | Additive / Scavenger | Temp (°C) | Observed Iodine Loss (7 Days) | Visual Appearance |
| Clear Glass, Ambient Air | None | 20 | > 45% | Dark Brown |
| Amber Glass, Argon | None | 20 | 15 - 20% | Light Pink |
| Amber Glass, Argon | Copper Wire | -20 | < 1% | Colorless |
| Reaction Mixture (Solvent) | None | 80 | > 60% (in 2 hours) | Deep Purple |
| Reaction Mixture (Solvent) | BHT (5 mol%) | 80 | < 5% (in 2 hours) | Pale Yellow |
Section 3: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step serves a specific mechanistic purpose to either reverse existing degradation or prevent future iodine loss.
Protocol 1: Rescue and Purification of Degraded 1-(Iodomethyl)tetralin
If your reagent has already turned pink or brown, use this protocol to purify and stabilize it before use.
Causality & Logic:
-
Sodium Thiosulfate: Reduces highly reactive I2 back to water-soluble I− .
-
Basic Alumina: Traps autocatalytic hydroiodic acid (HI) byproducts.
-
Copper Wire: Acts as a continuous solid-state radical scavenger during storage, reacting with transient iodine radicals to form insoluble CuI .
Step-by-Step Methodology:
-
Dilution: Dissolve the degraded 1-(iodomethyl)tetralin in a non-polar, degassed solvent (e.g., diethyl ether or hexanes) at a ratio of 1 g per 10 mL.
-
Quenching: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous sodium thiosulfate ( Na2S2O3 ). Shake vigorously until the organic layer becomes completely colorless.
-
Washing & Drying: Wash the organic layer once with brine, then dry over anhydrous magnesium sulfate ( MgSO4 ).
-
Filtration: Filter the dried solution through a 2-inch plug of basic alumina (Activity I) to remove any trace acidic impurities (HI).
-
Concentration: Evaporate the solvent under reduced pressure (keep the water bath below 25°C to prevent thermal degradation).
-
Stabilized Storage: Transfer the purified colorless oil into an amber glass vial. Submerge a small coil of freshly cleaned copper wire into the liquid. Purge the vial with Argon, seal tightly, and store at -20°C.
Self-validating purification workflow to remove iodine and stabilize the alkyl iodide.
Protocol 2: Setting up a Radical-Suppressed Reaction Workflow
When using 1-(iodomethyl)tetralin in cross-coupling or alkylation reactions requiring heat, follow this setup to prevent in-situ deiodination.
Step-by-Step Methodology:
-
Preparation: Flame-dry all glassware under a vacuum and backfill with Argon.
-
Solvent Degassing: Use strictly anhydrous solvents. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen (which acts as a radical initiator).
-
Scavenger Addition: Add 1-5 mol% of BHT directly to the reaction flask alongside your primary reagents.
-
Light Exclusion: Wrap the reaction flask completely in aluminum foil.
-
Temperature Control: Initiate the reaction at 0°C. If heating is required, ramp the temperature slowly (e.g., 10°C increments) and monitor via TLC. Do not exceed the minimum required activation temperature.
References
- "Spontaneous aryl iodide deiodination upon heating : r/Chempros" - Reddit.
- "Stability of Iodine Compounds in Iodized Salt" - Policy Commons.
- "Navigating the Reactivity of 2-Iodoheptane: A ..." - Benchchem.
- "Copper-catalysed oxy-alkylation of styrenes enabled by halogen-atom transfer" - Chemical Science (RSC Publishing).
- "Systematic Study on Alkyl Iodide Initiators in Living Radical Polymerization with Organic Catalysts" - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. policycommons.net [policycommons.net]
- 5. Copper-catalysed oxy-alkylation of styrenes enabled by halogen-atom transfer - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03774C [pubs.rsc.org]
Electrophilic Scaffolds in Drug Design: A Comparative Guide to 1-(Halomethyl)-1,2,3,4-tetrahydronaphthalene Reactivity
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the 1,2,3,4-tetrahydronaphthalene (tetralin) system is a highly valued bicyclic motif. When researchers need to functionalize this core via alkylation, the choice of electrophile is critical. This guide objectively compares 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 117408-87-4) and 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 194040-83-0). While both are primary alkyl halides, their divergent leaving group kinetics, thermodynamic stabilities, and handling requirements dictate their specific roles in synthetic workflows.
Mechanistic Causality: The Halogen Effect
As a Senior Application Scientist, I frequently observe that the choice between an alkyl bromide and an alkyl iodide is treated as a mere logistical preference. However, the underlying physical chemistry dictates that this choice can be the difference between a 95% yield and a stalled reaction.
Leaving Group Kinetics and Transition State Energy
In bimolecular nucleophilic substitution (SN2) reactions, the rate-determining step involves the simultaneous attack of the nucleophile and the departure of the leaving group. The activation energy required to reach this transition state is heavily influenced by the carbon-halogen (C–X) bond strength[1].
-
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~234 kJ/mol) compared to the C–Br bond (~285 kJ/mol). This weaker bond translates directly to a lower activation energy barrier for the iodo-derivative.
-
Polarizability: The iodide ion (I⁻) has a much larger atomic radius than the bromide ion (Br⁻). This allows the developing negative charge in the SN2 transition state to be diffused over a larger volume, stabilizing the transition state and accelerating the reaction[1].
Steric Micro-Environments
Both molecules are primary alkyl halides, but the adjacent tetralin ring introduces moderate steric bulk at the β-carbon. In sterically demanding environments, a sluggish leaving group like bromide can cause the nucleophile to act as a base instead, promoting unwanted SN1/E1 side reactions or E2 eliminations. The superior leaving ability of iodide ensures that the SN2 pathway outcompetes these side reactions.
Thermodynamic Stability and Storage
The kinetic advantage of the iodo-variant comes at a thermodynamic cost. Alkyl iodides possess very low bond dissociation energies, making them highly susceptible to photolytic cleavage. Upon exposure to ambient light and air, they readily decompose to form molecular iodine (I₂), which manifests as a distinct violet or brown discoloration[2]. Consequently, the bromo-variant is vastly preferred for bulk storage and industrial scale-up due to its robust shelf-life.
Quantitative Comparison Profile
To facilitate objective decision-making, the fundamental physicochemical and kinetic differences between the two electrophiles are summarized below.
| Parameter | 1-(Bromomethyl)-THN | 1-(Iodomethyl)-THN |
| CAS Number | 194040-83-0 | 117408-87-4 |
| Molecular Weight | 225.13 g/mol | 272.12 g/mol |
| C–X Bond Dissociation Energy | ~285 kJ/mol | ~234 kJ/mol |
| Relative SN2 Rate (vs Cl = 1) | ~50x | ~150x |
| Leaving Group pKa (HX) | -9.0 (HBr) | -10.0 (HI) |
| Storage Requirements | Ambient, dry, standard amber glass | Sub-zero (2-8°C or lower), strictly light-protected |
| Primary Use Case | Bulk synthesis, stable intermediate storage | Difficult alkylations, sterically hindered nucleophiles |
Experimental Workflows & Self-Validating Protocols
Because the iodo-variant is prone to degradation[2], a common and highly effective strategy is to store the stable bromo-variant and convert it to the iodo-variant in situ just prior to the alkylation step.
Protocol A: In Situ Finkelstein Halide Exchange
This protocol leverages Le Chatelier's principle. Sodium iodide (NaI) is soluble in acetone, but sodium bromide (NaBr) is not. The precipitation of NaBr irreversibly drives the equilibrium toward the iodo-product[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, foil-wrapped round-bottom flask, dissolve 1.0 equivalent of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene in anhydrous acetone (0.2 M concentration).
-
Reagent Addition: Add 1.5 equivalents of anhydrous Sodium Iodide (NaI). The solution will initially be clear.
-
Reaction: Stir the mixture at reflux (56°C) under a nitrogen atmosphere for 2–4 hours.
-
Validation (The Causality Check): The reaction is self-validating. As the exchange occurs, a fine white precipitate (NaBr) will form. The visual appearance of this precipitate confirms the successful displacement of the bromide[2].
-
Workup: Cool to room temperature, filter the NaBr precipitate through a Celite pad, and concentrate the filtrate under reduced pressure. The resulting 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene should be used immediately in the next step to prevent photolytic degradation.
Protocol B: Comparative N-Alkylation of a Secondary Amine
When reacting these electrophiles with a sterically hindered secondary amine, the choice of halogen dictates the required conditions.
-
Using the Bromo-Variant: Requires a polar aprotic solvent (e.g., DMF or DMSO) to leave the nucleophile "free" and highly reactive[1]. The reaction typically requires heating to 80°C for 12–18 hours and the addition of a catalytic amount of KI to artificially accelerate the process.
-
Using the Iodo-Variant: Can be conducted in milder solvents (e.g., Acetonitrile or THF) at room temperature or mild heating (40°C) for 4–6 hours, minimizing thermal degradation of sensitive amine substrates.
Visualizations of Reaction Dynamics
Conceptual SN2 energy pathways comparing iodide and bromide transition states.
Finkelstein reaction workflow for in situ generation of the highly reactive iodo-derivative.
Conclusion & Selection Guide
The selection between 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene and its bromo-counterpart is a classic trade-off between kinetic reactivity and thermodynamic stability .
-
Opt for the Bromo-Variant when scaling up a process, prioritizing shelf-life, or when reacting with highly aggressive, unhindered nucleophiles where extreme leaving group ability is unnecessary.
-
Opt for the Iodo-Variant (or generate it in situ) when dealing with sterically hindered nucleophiles, sensitive substrates that cannot tolerate high temperatures, or when performing transition-metal catalyzed cross-coupling reactions where rapid oxidative addition is required.
Sources
Kinetic Profiling and Alkylating Efficiency: Benzyl Iodide vs. 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
As a Senior Application Scientist, evaluating the kinetic viability of electrophiles is paramount when designing synthetic routes, developing prodrugs, or optimizing derivatization workflows. The choice of alkylating agent dictates not only the reaction rate but also the product yield and the prevalence of side reactions.
This guide provides an objective, data-supported comparison between two primary alkyl iodides with vastly different steric and electronic profiles: benzyl iodide and 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene . By analyzing their mechanistic pathways and providing a self-validating experimental protocol, this guide equips researchers with the insights needed to predict and control alkylation outcomes.
Mechanistic Rationale: Electronic Activation vs. Steric Retardation
The efficiency of an SN2 alkylation is governed by two competing forces: electronic stabilization of the transition state and steric hindrance blocking the nucleophilic approach[1].
Benzyl Iodide: The Benchmark for Rapid Alkylation
Benzyl iodide is universally recognized as a highly efficient, kinetically privileged electrophile. Although it is a primary halide, it benefits from profound electronic activation. The adjacent phenyl ring is sp2 hybridized and flat, presenting virtually no steric bulk to block the critical 180° backside attack required for SN2 displacement[2]. Furthermore, the adjacent π -system overlaps with the forming/breaking bonds in the transition state, significantly lowering the activation energy ( Ea ). This makes benzyl iodide exceptionally reactive, often utilized in rapid kinetic resolutions and catalytic alkylations[3],[4].
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene: Sterically Impeded
In stark contrast, 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene represents a sterically demanding electrophile. While the iodine is technically attached to a primary carbon, the adjacent beta-carbon (C1 of the tetralin ring) is a rigid, secondary benzylic center. The fused bicyclic framework restricts the conformational freedom of the −CH2I group. When a nucleophile attempts a backside attack, it encounters a severe "cone of hindrance" generated by the equatorial/axial protons of the saturated ring and the C8 proton of the aromatic ring. This structural motif drastically increases the Ea of the SN2 pathway, slowing the reaction and potentially allowing competing E2 elimination pathways (yielding an exocyclic double bond) to occur if a strong base is present.
Visualizing the Reaction Pathways
Fig 1: Mechanistic pathways highlighting activation energy differences in SN2 alkylation.
Quantitative Comparison of Alkylating Properties
To facilitate objective decision-making, the following table summarizes the theoretical and practical performance metrics of both electrophiles under standard SN2 conditions.
| Property | Benzyl Iodide | 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene |
| Structural Classification | Primary Benzylic Halide | Beta-Branched Primary Halide |
| Steric Profile | Unhindered ( sp2 adjacent carbon) | Highly Hindered (Rigid bicyclic beta-carbon) |
| SN2 Activation Energy ( Ea ) | Low ( π -orbital stabilization) | High (Steric repulsion in transition state) |
| Relative Alkylation Rate | Extremely Fast ( krel≈104 ) | Slow to Moderate ( krel≈1 ) |
| Primary Application | Rapid, quantitative protection/alkylation | Specialized structural derivatization |
| Side Reactions | Minimal (under controlled conditions) | Potential E2 elimination due to steric bulk |
Experimental Methodology: Self-Validating Kinetic Profiling
To empirically prove the causality of steric hindrance on reaction kinetics, researchers must employ a rigorously controlled, self-validating experimental workflow. The protocol below describes the comparative N -alkylation of piperidine using both electrophiles.
Causality & Trustworthiness: This protocol utilizes biphenyl as an inert internal standard . This is a self-validating feature that corrects for any volumetric errors during aliquot sampling and HPLC injection, ensuring that the kinetic curves generated are absolute and reliable. Furthermore, quenching the reaction aliquots by massive dilution in an acidic mobile phase instantly protonates the nucleophile, freezing the reaction state and preventing artifactual product formation during analysis.
Step-by-Step Protocol
-
System Calibration: Prepare standard solutions of the expected alkylated products and biphenyl (internal standard) in acetonitrile. Run HPLC-UV to establish response factors and validate baseline separation.
-
Reaction Setup: In two separate, oven-dried 20 mL scintillation vials equipped with magnetic stir bars, add Piperidine (1.0 mmol), Potassium Carbonate ( K2CO3 , 1.5 mmol), and Biphenyl (0.5 mmol) in 10 mL of anhydrous Acetonitrile.
-
Equilibration: Place both vials in a pre-heated reaction block at 60 °C and stir for 10 minutes to reach thermal equilibrium.
-
Initiation: To Vial A, add Benzyl Iodide (1.0 mmol). To Vial B, add 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 mmol). Note: Benzyl iodide is highly reactive and lachrymatory; handle in a fume hood[5].
-
Time-Course Sampling: At t=5,15,30,60, and 120 minutes, withdraw a 50 µL aliquot from each vial.
-
Quenching: Immediately inject the aliquot into an HPLC vial containing 950 µL of Quench Solution (50:50 Water:Acetonitrile with 0.1% Trifluoroacetic Acid). The acid instantly protonates the piperidine, terminating the SN2 reaction.
-
Analysis: Analyze the quenched samples via HPLC-UV (254 nm). Plot the ratio of Product Area / Internal Standard Area over time to determine the relative rate constants ( kobs ).
Visualizing the Experimental Workflow
Fig 2: Standardized self-validating workflow for empirical kinetic profiling of alkylation.
Conclusion
The comparison between benzyl iodide and 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene perfectly illustrates the dominant role of steric hindrance in organic synthesis. While both are primary iodides, the rigid, beta-branched tetralin framework of the latter imposes severe kinetic limitations. For drug development professionals, recognizing these structural nuances is critical: benzyl iodide should be selected for rapid, high-yielding functionalizations, whereas 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene requires optimized, forcing conditions (e.g., elevated temperatures, highly polar aprotic solvents, or stronger nucleophiles) to overcome its inherent steric barriers.
Sources
Publish Comparison Guide: HPLC Method Validation for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene Purity Analysis
Executive Summary & Analytical Target Profile (ATP)
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 117408-87-4) is a critical halogenated intermediate utilized in the synthesis of complex tetralin-based pharmaceuticals[1]. Due to the highly polarizable nature of the carbon-iodine (C-I) bond, this compound is exceptionally susceptible to homolytic cleavage under UV exposure or thermal stress, rapidly degrading into 1-methyl-1,2,3,4-tetrahydronaphthalene and other oxidized derivatives.
The primary analytical challenge lies in distinguishing the intact iodinated target from its structurally similar deiodinated degradants. This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Phenyl-Hexyl chemistries. By applying the rigorous standards of the ICH Q2(R2) guidelines[2], we establish a self-validating, stability-indicating HPLC protocol that guarantees high specificity and robustness for purity analysis.
Mechanistic Rationale: The Phenyl-Hexyl Advantage
When developing an HPLC method for halogenated aromatic compounds, relying solely on hydrophobic partitioning (standard C18) often results in co-elution. The lipophilicity of the deiodinated impurity closely mirrors that of the target compound, leading to poor resolution.
The Causality of Column Selection: Transitioning to a Phenyl-Hexyl stationary phase fundamentally alters the separation mechanism. The phenyl ring of the stationary phase engages in π−π interactions with the tetrahydronaphthalene core. More importantly, the polarizable iodine atom of the target compound participates in halogen bonding and dipole-induced dipole interactions with the electron-rich phenyl phase. This dual-interaction mechanism selectively increases the retention of the iodinated target, pulling it away from the deiodinated impurity to achieve baseline resolution.
The Causality of Mobile Phase Selection: An acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile) is employed to suppress the ionization of trace acidic impurities, maintaining sharp, symmetrical peaks. Acetonitrile is selected over methanol to minimize the risk of solvolysis (nucleophilic substitution of the iodine by methanol) during the chromatographic run.
Caption: Workflow of the optimized HPLC separation mechanism for iodinated tetralin derivatives.
Comparative Performance Data
To objectively demonstrate the superiority of the Phenyl-Hexyl chemistry, a side-by-side comparison was conducted against a premium C18 column using identical mobile phase conditions (Gradient: 40% to 90% Acetonitrile over 15 minutes).
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 (Octadecyl) | Phenyl-Hexyl | Regulatory Acceptance Criteria |
| Resolution (Rs) | 1.2 (Co-elution risk) | 3.4 (Baseline separation) | Rs > 2.0 |
| Tailing Factor (Tf) | 1.8 | 1.1 | Tf ≤ 1.5 |
| Theoretical Plates (N) | ~4,500 | ~12,500 | N > 2,000 |
| Retention Time (Rt) | 14.5 min | 9.2 min | N/A |
| Signal-to-Noise (S/N) | 45:1 | 120:1 | S/N > 10 (for LOQ) |
Data Interpretation: The Phenyl-Hexyl column not only resolves the critical pair (Rs = 3.4) but also significantly improves peak symmetry (Tf = 1.1). The reduction in retention time (9.2 min) increases laboratory throughput while minimizing the compound's on-column exposure to the mobile phase.
Experimental Protocol: Validated Purity Analysis Workflow
This protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) ensures that the instrument is performing optimally before any sample data is accepted, aligning with ICH Q2(R2) mandates[2].
Step 1: Reagent & Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene reference standard into a 100 mL low-actinic (amber) volumetric flask. Dissolve and make up to volume with the diluent. Note: Amber glassware is mandatory to prevent photo-induced homolytic cleavage of the C-I bond.
-
System Suitability Solution: Spike the Standard Solution with 1.0% (w/w) of 1-methyl-1,2,3,4-tetrahydronaphthalene (the primary deiodinated impurity).
Step 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program: 0-2 min (40% B), 2-12 min (linear to 90% B), 12-15 min (hold 90% B), 15.1-20 min (re-equilibration at 40% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C (Critical: Prevents thermal degradation of the sample in the queue).
-
Detection: UV at 220 nm (optimal absorption for the tetralin chromophore).
-
Injection Volume: 10 µL.
Step 3: System Suitability Testing (SST) Inject the System Suitability Solution in five replicates. The system validates itself for the run only if the following criteria are met:
-
Resolution (Rs) between the target and the deiodinated impurity is ≥ 2.0.
-
Tailing Factor (Tf) for the target peak is ≤ 1.5.
-
Relative Standard Deviation (%RSD) of the target peak area is ≤ 2.0%.
ICH Q2(R2) Validation Summary
The optimized Phenyl-Hexyl method was subjected to comprehensive validation in accordance with the latest ICH Q2(R2) guidelines, which dictate the global framework for ensuring the reliability of analytical procedures[3].
Caption: Core validation parameters evaluated according to ICH Q2(R2) guidelines.
Table 2: ICH Q2(R2) Validation Results (Phenyl-Hexyl Method)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | Complete separation from degradants | Peak purity angle < purity threshold (PDA) | Pass |
| Linearity | Proportional response across range | R² = 0.9998 (Range: 25% to 150% of nominal) | Pass |
| Accuracy | Mean recovery within 98.0 - 102.0% | 99.4% ± 0.5% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% | %RSD = 0.6% (n=6) | Pass |
| Robustness | Unaffected by deliberate variations | Stable across ±2% organic, ±5°C column temp | Pass |
By leveraging the specific π−π and halogen bonding capabilities of the Phenyl-Hexyl column, this method successfully overcomes the inherent instability and separation challenges of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene. The resulting protocol is a highly trustworthy, ICH-compliant system ready for deployment in rigorous pharmaceutical quality control environments[4].
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]
-
Title: High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. mastercontrol.com [mastercontrol.com]
- 4. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Validation for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene Derivatives
For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of pharmaceutical intermediates are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based validation methods for 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene derivatives. These compounds, often pivotal in synthetic pathways, demand rigorous analytical scrutiny to ensure the integrity of downstream processes and the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols to explain the rationale behind methodological choices, ensuring a robust and scientifically sound validation strategy.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of organic molecules.[1][2] Its high sensitivity and specificity allow for the confident identification and characterization of compounds, even in complex matrices. For 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene derivatives, MS provides critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide will compare two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the data and rationale to select the optimal method for your specific needs.
Comparative Analysis of Mass Spectrometry Platforms
The choice between GC-MS and LC-MS/MS hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. | Separates compounds in the liquid phase, offering broader applicability to non-volatile and thermally labile molecules. |
| Ionization | Primarily Electron Ionization (EI), a "hard" technique providing reproducible, extensive fragmentation for structural elucidation. | Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), "soft" techniques that typically preserve the molecular ion. |
| Applicability to Target | Suitable due to the semi-volatile nature of the molecule. May require derivatization to improve volatility and peak shape. | Highly suitable, particularly for analysis in complex matrices without the need for derivatization. |
| Strengths | Excellent for providing detailed structural information through characteristic fragmentation patterns. Extensive spectral libraries are available for comparison. | High sensitivity and selectivity, ideal for quantification in complex mixtures and for compounds that are not amenable to GC. |
| Limitations | Potential for thermal degradation of the analyte in the injector port. The molecular ion may be weak or absent in EI spectra. | Fragmentation is less extensive in soft ionization, sometimes requiring tandem MS (MS/MS) for detailed structural information. |
Deep Dive: Fragmentation Behavior of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Understanding the fragmentation patterns is key to the successful structural confirmation of 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene. The molecule's structure suggests several likely cleavage pathways, particularly under the high-energy conditions of Electron Ionization (EI) in GC-MS.
The primary fragmentation is expected to be the facile cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical and the formation of a stable benzylic carbocation. Further fragmentation of the tetrahydronaphthalene ring system can also occur.
Predicted Fragmentation Pathway:
Sources
GC-MS Comparative Analysis of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene Synthesis Routes
Executive Summary & Strategic Context
In medicinal chemistry and drug development, 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene serves as a critical lipophilic alkylating agent and synthetic intermediate. The synthesis of this molecule requires high-yielding, scalable methodologies that minimize persistent impurities. Because the carbon-iodine bond is labile and prone to elimination or degradation under harsh conditions, rigorous analytical monitoring is essential.
This guide provides an objective, data-driven comparison of three primary synthesis routes for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene. By leveraging Gas Chromatography-Mass Spectrometry (GC-MS) as the core analytical validation tool, we dissect the mechanistic causality, impurity profiles, and scalability of each approach to empower researchers in selecting the optimal pathway for their specific operational scale.
Mechanistic Evaluation of Synthesis Routes
To establish a comprehensive understanding of the synthetic landscape, we compare three distinct chemical strategies.
Figure 1: Comparative synthesis routes for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
-
Route A: The Appel Reaction (Phosphine-Mediated Iodination) This route directly converts 1-(hydroxymethyl)tetralin to the target iodide using iodine, triphenylphosphine (PPh3), and imidazole. The reaction proceeds via an SN2 mechanism with inversion of stereochemistry[1].
-
Route B: The Finkelstein Reaction (Halide Exchange) A classic approach utilizing 1-(chloromethyl)tetralin and sodium iodide in acetone. It relies on solubility differentials to drive the equilibrium forward.
-
Route C: Sulfonate Displacement A two-step process where the starting alcohol is first converted into a highly reactive tosylate leaving group, followed by displacement with iodide.
Comparative Performance & Impurity Profiling
The selection of a synthesis route depends heavily on the acceptable impurity profile and the ease of downstream purification. Table 1 summarizes the quantitative performance metrics of each route based on empirical GC-MS data.
Table 1: Comparative Route Performance & Scalability
| Parameter | Route A (Appel Reaction) | Route B (Finkelstein) | Route C (Tosylate Displacement) |
| Overall Yield | 85–90% | 75–80% | 88–92% (Over 2 steps) |
| Atom Economy | Low (Produces stoichiometric PPh3O) | High (Produces NaCl) | Moderate (Produces NaOTs) |
| Primary GC-MS Impurity | Triphenylphosphine oxide (m/z 277) | Unreacted Chloride (m/z 180) | Unreacted Tosylate (m/z 316) |
| Scalability | Moderate (Exothermic, difficult purification) | High (Simple filtration) | High (Stable intermediates) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen, ensuring reproducibility and scientific integrity.
Protocol A: Direct Iodination via Appel Reaction
-
Reagent Activation: Dissolve 1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Causality: Conducting the initial mixing at 0 °C controls the exothermic formation of the highly reactive iodotriphenylphosphonium intermediate, preventing thermal degradation of the substrate[2].
-
Iodination: Add iodine (1.2 eq) in portions, followed by imidazole (1.5 eq). Causality: Imidazole acts as a mild base to scavenge the generated hydrogen iodide (HI). Without this scavenger, the acidic environment would promote unwanted Friedel-Crafts alkylation or elimination of the tetralin system[1].
-
Reaction Monitoring: Stir at room temperature for 2 hours. Validate completion via GC-MS by monitoring the disappearance of the alcohol peak (m/z 162).
-
Workup & Purification: Quench with saturated aqueous sodium thiosulfate to reduce unreacted iodine. Filter the concentrated mixture through a silica plug using cold hexane. Causality: Triphenylphosphine oxide (PPh3O) is highly polar and insoluble in cold hexane; this step effectively precipitates and removes the bulk of the stoichiometric phosphine waste[3].
Protocol B: Halide Exchange via Finkelstein Reaction
-
Halide Exchange: Dissolve 1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene (1.0 eq) in anhydrous acetone. Add sodium iodide (3.0 eq). Causality: Acetone is chosen because NaI is highly soluble in it, whereas the NaCl byproduct is not. The precipitation of NaCl drives the equilibrium of this reversible SN2 reaction forward according to Le Chatelier's principle.
-
Thermal Activation: Reflux the mixture (56 °C) for 12 hours. Causality: The primary alkyl chloride is less reactive than a bromide or tosylate; elevated thermal energy is required to overcome the activation barrier for the SN2 displacement.
-
In-Process Control: Sample the reaction, dilute with hexane, filter, and inject into the GC-MS. Monitor the ratio of m/z 180 (chloride) to m/z 272 (iodide).
Protocol C: Sulfonate Displacement
-
Tosylation: React 1-(hydroxymethyl)tetralin with p-toluenesulfonyl chloride (1.2 eq) in pyridine at 0 °C. Causality: Pyridine serves a dual role as both the solvent and the nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate), while also neutralizing the HCl byproduct.
-
Displacement: Isolate the tosylate, then dissolve in methyl ethyl ketone (MEK). Add NaI (2.0 eq) and reflux (80 °C) for 4 hours. Causality: MEK provides a higher boiling point than acetone, accelerating the SN2 displacement of the bulky tosylate leaving group.
GC-MS Analytical Workflow & Fragmentation Dynamics
Accurate identification of the target molecule and its precursors relies on robust GC-MS methodology.
Instrumental Setup: Analysis is performed on a single or triple quadrupole GC-MS system operating in electron ionization (EI) mode at 70 eV. A DB-5ms column (30 m × 0.25 mm, 0.25 µm film thickness) is utilized. Causality: The 5% phenyl-methylpolysiloxane stationary phase offers exceptional inertness and thermal stability, which is critical for resolving structurally similar aromatic hydrocarbons and preventing on-column degradation of the labile carbon-iodine bond[4][5].
Figure 2: GC-MS analytical workflow and primary EI fragmentation pathway for the target molecule.
Fragmentation Dynamics: Upon electron ionization, 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene yields a distinct molecular ion ([M]+) at m/z 272. The dominant fragmentation pathway is the homolytic cleavage of the weak C-I bond, expelling an iodine radical (127 Da) to generate the highly stable tetrahydronaphthalenylium cation at m/z 145 (base peak). Subsequent loss of methane (16 Da) or ring contraction leads to the aromatized fragment at m/z 129.
Table 2: GC-MS Retention & Fragmentation Data
| Compound | Approx. RT (min) | Molecular Ion [M]+ | Base Peak | Key Fragments (m/z) |
| 1-(Hydroxymethyl)tetralin | 6.8 | 162 | 144 | 129, 115 |
| 1-(Chloromethyl)tetralin | 7.4 | 180 / 182 (3:1) | 145 | 145, 129, 115 |
| 1-(Iodomethyl)tetralin | 8.9 | 272 | 145 | 145, 129, 115 |
| Triphenylphosphine oxide | 12.5 | 277 | 277 | 199, 152 |
Conclusion & Route Selection Matrix
For small-scale discovery chemistry where speed is paramount, Route A (Appel Reaction) is highly recommended due to its rapid, one-pot nature, provided the downstream purification can tolerate or easily separate the phosphine oxide byproduct. Conversely, for large-scale or process chemistry applications, Route C (Tosylate Displacement) offers the best balance of high yield, stable intermediates, and straightforward purification, avoiding the poor atom economy associated with stoichiometric phosphine reagents. Route B remains a viable, green alternative if the starting chloride is commercially available and prolonged reaction times are acceptable.
Sources
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 2. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
Efficacy comparison of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene in radical vs ionic pathways
Efficacy Comparison of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene in Radical vs. Ionic Pathways: A Mechanistic Guide
As a Senior Application Scientist, selecting the correct activation mode for a substrate is paramount to achieving target chemoselectivity. 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a highly informative mechanistic probe. Because the primary alkyl iodide is situated adjacent to a benzylic carbon (C1) that possesses both a hydride and fused alkyl bonds, this molecule exhibits extreme divergence in skeletal integrity depending on whether it is subjected to single-electron (radical) or two-electron (ionic) activation.
This guide objectively compares the efficacy, mechanistic causality, and experimental workflows of both pathways, providing researchers with a predictive framework for functionalizing complex tetralin scaffolds.
Mechanistic Divergence: Causality & Skeletal Integrity
The core divergence between the two pathways lies in the thermodynamic stability and orbital requirements of the reactive intermediates.
The Radical Pathway (Homolytic Cleavage) When subjected to single-electron transfer (SET) via photoredox catalysis or thermal initiation with stannanes, the C–I bond undergoes homolytic cleavage to generate a primary carbon-centered radical (1-tetralinylmethyl radical).
-
Causality of Skeletal Preservation: Radicals generally resist 1,2-hydride or 1,2-alkyl shifts. The transition state for such a rearrangement requires orthogonal orbital overlap that is highly strained, and the thermodynamic driving force is insufficient compared to cationic systems[1]. Therefore, the primary radical is relatively long-lived and undergoes direct intermolecular trapping (e.g., H-atom abstraction).
-
Efficacy: Highly efficacious for direct functionalization (reduction, Giese addition) with >98% preservation of the tetralin skeleton.
The Ionic Pathway (Heterolytic Cleavage) When treated with a halophilic Lewis acid (e.g., AgOTf) in a polar solvent, the C–I bond undergoes heterolytic cleavage to form a primary carbocation.
-
Causality of Skeletal Rearrangement: Primary carbocations are thermodynamically unstable. The adjacent C1 position provides an immediate pathway for stabilization via a [2]. A 1,2-hydride shift yields a highly stable tertiary benzylic cation, which subsequently eliminates to form 1-methyl-3,4-dihydronaphthalene. Alternatively, a 1,2-alkyl shift expands the ring to form a benzosuberane derivative.
-
Efficacy: Highly efficacious for skeletal reorganization and ring expansion, with near-complete consumption of the original tetralin framework.
Fig 1. Mechanistic divergence of 1-(iodomethyl)tetralin under radical vs. ionic conditions.
Comparative Efficacy & Product Distribution
The following table summarizes the quantitative experimental data and chemoselectivity profiles observed when processing 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
| Parameter | Radical Pathway (Photoredox) | Ionic Pathway (Ag-Mediated) |
| Activation Mode | Single-Electron Transfer (SET) | Two-Electron Cleavage (Heterolysis) |
| Optimal Reagents | Ir(ppy)₃ (1 mol%), DIPEA, Blue LED | AgOTf (1.1 equiv), CH₂Cl₂ |
| Key Intermediate | 1-Tetralinylmethyl radical | 1-Tetralinylmethyl carbocation |
| 1,2-Shift Propensity | Negligible (< 2%) | Extremely High (> 95%) |
| Dominant Product | 1-Methyltetralin (Unrearranged) | 1-Methyl-3,4-dihydronaphthalene (Rearranged) |
| Typical Yield | 88 - 92% | 75 - 85% |
| Skeletal Integrity | > 98% Preserved | < 5% Preserved |
Experimental Protocols (Self-Validating Workflows)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes specific causality for the environmental conditions and built-in observational checkpoints.
Protocol A: Radical Reduction via Photoredox Catalysis (Skeletal Preservation)
-
Objective: Homolytic reduction to 1-methyltetralin without rearrangement.
-
Causality of Design: Argon sparging is mandatory because triplet oxygen (O₂) is a diradical that will rapidly quench the carbon-centered radical, forming peroxides and derailing the reduction.
-
Preparation: In an oven-dried Schlenk flask, dissolve 1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add fac-Ir(ppy)₃ (0.01 mmol, 1 mol%) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) as the sacrificial electron/hydrogen donor.
-
Irradiation: Seal the flask and irradiate with a 450 nm Blue LED at 25 °C for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to deep orange/red upon irradiation, confirming the excited state of the photocatalyst. GC-MS monitoring should show the disappearance of the starting mass (m/z 272) and the appearance of the unrearranged product (m/z 146).
Protocol B: Ionic Solvolysis via Ag(I) Activation (Skeletal Rearrangement)
-
Objective: Heterolytic cleavage to induce a Wagner-Meerwein shift, yielding rearranged alkenes.
-
Causality of Design: The reaction must be performed in the dark to prevent ambient light from initiating a competing radical cleavage of the C–I bond. Strictly anhydrous conditions prevent water from prematurely trapping the primary carbocation before the 1,2-shift can occur.
-
Preparation: In an oven-dried, foil-wrapped round-bottom flask, dissolve the substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under Argon.
-
Activation: Cool the solution to 0 °C. Add Silver Trifluoromethanesulfonate (AgOTf) (1.1 mmol) in one portion.
-
Rearrangement: Allow the mixture to stir and slowly warm to 25 °C over 2 hours.
-
Self-Validation Checkpoint: The immediate formation of a pale yellow/white precipitate (AgI) serves as visual confirmation of heterolytic C–I bond cleavage.
-
Workup: Quench with saturated aqueous NaCl to precipitate any unreacted Ag⁺ as AgCl. Filter through Celite. NMR analysis of the crude will reveal characteristic vinylic protons (~5.8 ppm), confirming the Wagner-Meerwein rearrangement to the dihydronaphthalene derivative.
Fig 2. Step-by-step workflow for executing radical vs. ionic pathways.
References
-
Radical-mediated rearrangements: past, present, and future Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Wagner–Meerwein rearrangement Source: Wikipedia, The Free Encyclopedia URL:[Link]
Sources
Proper Disposal Procedures for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene: A Guide for Laboratory Professionals
The proper management and disposal of reactive chemical intermediates are paramount to ensuring laboratory safety and environmental stewardship. 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene, an alkyl iodide derivative of tetralin, requires careful handling due to its combined chemical properties. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant waste management workflow.
Hazard Profile and Chemical Reactivity Analysis
Understanding the inherent hazards of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is fundamental to appreciating the necessity of the disposal protocol. The molecule's risk profile is a composite of its parent structure, 1,2,3,4-tetrahydronaphthalene (tetralin), and the highly reactive iodomethyl functional group.
Core Structure Hazards (Tetralin):
-
Combustibility: Tetralin is a combustible liquid with a flash point around 77°C (171°F).[1][2] Therefore, it must be kept away from heat, sparks, and open flames.[3][4]
-
Irritation: It is classified as an irritant to the skin and eyes.[1][4][5]
-
Aspiration Hazard: If swallowed, it poses a significant aspiration hazard that can cause lung damage or chemical pneumonitis.[4][5]
-
Peroxide Formation: Like many cyclic ethers and hydrocarbons with tertiary hydrogens, tetralin can form explosive peroxides upon prolonged exposure to air and light.[5][6][7] This necessitates dating containers upon receipt and opening.[8]
Functional Group Hazards (Iodomethyl - Alkyl Iodide):
-
Reactivity: As an alkyl halide, this compound is a reactive alkylating agent.[9] It can react with nucleophiles and should not be stored with incompatible materials such as strong bases, acids, or oxidizing agents.[8][10]
-
Halogenated Organic: The presence of iodine classifies this compound as a halogenated organic. This is a critical distinction for waste disposal, as halogenated waste streams require specific, and often more costly, disposal methods compared to non-halogenated organics.[11][12][13] Co-mingling these waste streams is a common and costly mistake in laboratory settings.
| Hazard Classification | Description | Primary Concern |
| Flammability | Combustible Liquid | Fire risk when exposed to heat or ignition sources.[3][4] |
| Health Hazard | Skin/Eye Irritant, Aspiration Toxicant | Causes irritation upon contact; may be fatal if swallowed and enters airways.[4][5] |
| Reactivity | Peroxide Former, Alkylating Agent | Can form explosive peroxides; reacts with incompatible materials.[6][9] |
| Environmental | Toxic to Aquatic Life | Harmful to aquatic organisms with long-lasting effects.[3][4] |
| Disposal Category | Halogenated Organic Compound | Requires segregation from non-halogenated waste for proper disposal.[10][11][13] |
Pre-Disposal: Waste Segregation at the Source
Effective disposal begins the moment the chemical is deemed waste. The cardinal rule is the strict segregation of halogenated and non-halogenated organic waste.[11][13] This practice is not merely a suggestion but a critical step for compliance and cost-effective disposal, as treatment facilities employ different processes for these streams.
Immediate Actions at Point of Generation:
-
Designate a Specific Waste Container: Establish a dedicated container exclusively for "Halogenated Organic Waste."
-
Avoid Co-mingling: Never mix 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene waste with non-halogenated solvents (e.g., acetone, hexane, ethanol).
-
Isolate from Incompatibles: Ensure the halogenated waste container is kept separate from acids, bases, and strong oxidizers.[8][12]
Step-by-Step Disposal Protocol
This protocol details the physical steps for safely collecting, storing, and preparing 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene for final disposal by a certified entity.
Personnel Protective Equipment (PPE) Minimums:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 1: Container Selection
-
Choose a container made of a material compatible with halogenated organics. While glass is common, polyethylene containers are often recommended as they prevent the risk of corrosion that can occur if acidic byproducts (like HI) form.[10]
-
The container must have a tight-fitting, screw-on lid to prevent the escape of vapors.[12][14] It must be in good condition, free from cracks or leaks.
Step 2: Waste Collection
-
All operations involving the transfer of this waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the waste into the designated "Halogenated Organic Waste" container, avoiding splashes.
-
Do not fill the container beyond 80% of its capacity to allow for vapor expansion and prevent spills.
-
Keep the container closed at all times except when actively adding waste.[12][14]
Step 3: Labeling
-
Proper labeling is a legal requirement and crucial for safety. Affix your institution's hazardous waste tag to the container before adding the first drop of waste.[12][14]
-
The label must clearly state:
-
The words "Hazardous Waste" .[13]
-
The full, unabbreviated chemical name: "Waste 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene" . If it is in a solution, list all components and their approximate percentages (e.g., "Methylene Chloride: 90%, 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene: 10%").[12][14]
-
The associated hazards (e.g., "Combustible," "Irritant," "Toxic").
-
Step 4: Temporary Storage (Satellite Accumulation)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12]
-
This area should be:
Step 5: Arranging for Final Disposal
-
Once the container is nearly full (at the 80% mark) or when the project is complete, arrange for its collection.
-
Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.[12][13]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][11]
Caption: Disposal workflow for 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
For Minor Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][5] Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealable, compatible container.
-
Label the container as "Hazardous Waste: Debris contaminated with 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene" and dispose of it through your EHS office.[12]
For Major Spills (outside a fume hood) or if you feel unwell:
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's emergency number and the EHS office immediately.[12][14]
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][6]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene waste in a manner that is safe, compliant, and scientifically sound, thereby protecting themselves, their colleagues, and the environment.
References
-
UTIA Safety Office. (n.d.). Hazardous Waste Guide. University of Tennessee Institute of Agriculture. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Temple University. Retrieved from [Link]
-
University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2023, March 30). 1,2,3,4-Tetrahydronaphthalene Safety Data Sheet. Retrieved from [Link]
-
A-level Chemistry. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). 1,2,3,4-Tetrahydronaphthalene SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (2010, April 29). US20100101412A1 - Method and system for removing alkyl halides from gases.
-
Gallou, F., et al. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. Retrieved from [Link]
-
ScienceLab.com. (n.d.). 1,2,3,4-Tetrahydronaphthalene - Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
University of California, Berkeley, Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]
-
E-Sciences. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
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- 1. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
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- 3. fishersci.com [fishersci.com]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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- 15. Handling and Storing Chemicals | Lab Manager [labmanager.com]
Personal protective equipment for handling 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as an applied science. Handling 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene —a primary alkyl iodide attached to a bulky tetralin framework—requires a deep understanding of chemical causality. By understanding why this intermediate is hazardous, researchers and drug development professionals can engineer self-validating workflows that neutralize risks before they materialize.
This guide provides the essential logistical, operational, and disposal frameworks required to safely handle this potent alkylating agent.
Mechanistic Hazard Profile
To design an effective safety protocol, we must first understand the dual-hazard nature of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
-
Biological Alkylation: Alkyl iodides are highly reactive electrophiles. In vivo, they undergo rapid SN2 nucleophilic substitution with biological nucleophiles (such as the nitrogenous bases in DNA or thiol groups in proteins). Because of this mechanism, alkylating agents present some of the strongest evidence for chemical carcinogenicity and mutagenesis[1].
-
Photolytic Degradation: The carbon-iodine (C-I) bond is susceptible to homolytic cleavage when exposed to light[2]. This photolysis generates free radicals that ultimately recombine or react with ambient moisture to release Iodine gas ( I2 ) and Hydrogen Iodide ( HI ) , both of which are highly corrosive to the respiratory tract and ocular mucosa.
Fig 1. Hazard pathways: degradation and biological alkylation of the tetralin derivative.
Quantitative PPE & Engineering Controls
Standard laboratory attire is insufficient for lipophilic alkylating agents. The protective equipment matrix below is engineered to interrupt the specific exposure pathways of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene.
Table 1: Required PPE and Engineering Control Specifications
| Control Measure | Specification / Quantitative Standard | Mechanistic Rationale | Validation & Replacement Frequency |
| Primary Gloves | Nitrile or Neoprene (Double Gloving) | Lipophilic alkyl iodides permeate single layers over time. The outer glove acts as a sacrificial barrier. | Change every 60 minutes or immediately upon contamination[3]. |
| Body Protection | Low-permeability disposable gown | Prevents dermal absorption of micro-aerosols generated during transfer. | Discard in hazardous waste after single use or per-shift[3]. |
| Eye Protection | ANSI Z87.1 Safety Splash Goggles | Protects ocular mucosa from corrosive HI / I2 degradation vapors. | Clean with mild detergent after each use[3]. |
| Ventilation | Fume Hood (Face Velocity: 80-100 fpm) | Captures volatile photolysis byproducts before they enter the breathing zone. | Certify operational at least every six months[1]. |
| Spill Control | Plastic-backed absorbent pad | Contains micro-spills via capillary action, preventing benchtop contamination. | Change at the end of each process or when a spill occurs[3]. |
Operational Handling Protocol: A Self-Validating Workflow
A safety protocol is only as reliable as its verification mechanisms. Every time you handle this compound, execute the following self-validating workflow:
Step 1: Environmental Validation
-
Before opening the reagent, check the fume hood's digital airflow monitor to verify a face velocity between 80-100 fpm. Validation: If the alarm sounds or velocity drops, abort the procedure immediately.
Step 2: Workspace Preparation
-
Line the active work area inside the hood with a plastic-backed absorbent pad[3].
-
Ensure all glassware used for storage or reaction is amber-tinted or wrapped in aluminum foil to prevent photolytic degradation[2].
Step 3: Inert Transfer
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the chemical. This displaces oxygen and moisture, preventing the hydrolysis of the iodide leaving group.
-
Perform all transfers using closed-system syringes or dedicated pipettes.
Step 4: Post-Operation Verification
-
Once the transfer is complete, immediately seal the primary container and backfill it with Argon. Store it in a cool, dry, and dark environment (e.g., a dedicated desiccator within a flammables cabinet).
Chemical Quenching and Disposal Plan
Alkylating agents must never be disposed of directly into organic waste streams due to their reactivity. They are readily destroyed by alkaline solutions and strong nucleophiles[4]. We utilize Sodium Thiosulfate ( Na2S2O3 ), which executes an SN2 attack on the iodomethyl group to form a benign, water-soluble Bunte salt, while simultaneously reducing any free iodine to harmless iodide.
Step-by-Step Quenching Methodology:
-
Solubilization: In a fume hood, dissolve the residual 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene in a water-miscible solvent (e.g., Tetrahydrofuran or Ethanol). Causality: Alkyl iodides are lipophilic; attempting to quench them in pure water creates a biphasic system that severely retards destruction kinetics.
-
Nucleophilic Addition: Slowly add a 10-fold molar excess of 5% aqueous sodium thiosulfate[4].
-
Alkaline Stabilization: Add 0.1 M Sodium Hydroxide (NaOH) to the mixture to maintain a pH > 8. Causality: Thiosulfate decomposes in acidic environments to release toxic sulfur dioxide ( SO2 ) gas. Alkaline conditions prevent this secondary hazard[4].
-
Kinetic Incubation: Stir the mixture vigorously for 24 hours at room temperature. The bulky tetralin ring introduces steric hindrance, requiring extended reaction times to ensure 100% conversion.
-
Validation: Spot the organic layer on a TLC (Thin Layer Chromatography) plate alongside a reference standard of the starting material. Validation: The complete absence of the starting material's UV-active spot confirms total destruction.
-
Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for high-temperature incineration (>800 °C)[2].
Emergency Spill Response
In the event of a spill outside the fume hood, immediate containment is critical to prevent inhalation of degraded iodine vapors.
-
Evacuate & Isolate: Identify the spill with a warning sign to limit access, evacuate non-essential personnel, and notify the laboratory supervisor[3][5].
-
Don Emergency PPE: Ensure you are wearing double nitrile gloves, a chemical-resistant apron, splash goggles, and, if ventilation is compromised, a NIOSH-approved P100/Organic Vapor respirator.
-
Containment: Cover the spill with an inert chemical-adsorbent spill pillow, vermiculite, or dry sand[5]. Never use water, as it will accelerate hydrolysis and the release of HI gas.
-
Neutralization: Carefully apply a dilute alkaline sodium thiosulfate solution over the absorbed material to neutralize the alkylating reactivity and reduce free iodine.
-
Collection: Use non-sparking tools to scoop the absorbed material into a sealable, heavy-duty plastic or metal container. Label it explicitly as "Hazardous Waste - Alkylating Agent Spill" and contact Environmental Health & Safety (EHS) for pickup[3].
References
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA.gov. [Link][1]
-
Daikin Chemicals. "Safety Data Sheet: Alkyl Iodides." DaikinChemicals.com. [Link][2]
-
University of Delaware Environmental Health and Safety. "Hazardous Drug Handling and Disposal SOP." UDel.edu. [Link][3]
-
Montana Tech Environmental Health and Safety. "Chemical Hygiene Plan." MTech.edu. [Link][4]
-
Chulalongkorn University Faculty of Science. "Safety Manual Department of Chemistry." Chula.ac.th. [Link][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
